3-Chloro-4-methoxy-1H-indazole
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-chloro-4-methoxy-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-6-4-2-3-5-7(6)8(9)11-10-5/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTQAVLIVAQNFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=NNC(=C21)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701303109 | |
| Record name | 1H-Indazole, 3-chloro-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1264481-58-4 | |
| Record name | 1H-Indazole, 3-chloro-4-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1264481-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole, 3-chloro-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and properties of 3-Chloro-4-methoxy-1H-indazole
An In-depth Technical Guide to the Chemical Structure and Properties of 3-Chloro-4-methoxy-1H-indazole
Abstract: This technical guide provides a comprehensive overview of 3-Chloro-4-methoxy-1H-indazole, a heterocyclic compound of significant interest to the pharmaceutical and drug development industries. The indazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active agents.[1][2][3] This document delineates the molecule's structural features, physicochemical properties, a proposed synthetic pathway rooted in established chemical principles, and robust protocols for its characterization. Furthermore, it explores the compound's chemical reactivity and its potential as a versatile intermediate for the synthesis of complex therapeutic molecules, including kinase inhibitors. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of novel pharmaceuticals.
Molecular Structure and Physicochemical Properties
3-Chloro-4-methoxy-1H-indazole is an aromatic heterocyclic compound. Its structure is built upon a bicyclic indazole core, which consists of a fused benzene and pyrazole ring. The molecule is substituted with a chlorine atom at the C3 position of the pyrazole ring and a methoxy group at the C4 position of the benzene ring.
The indazole ring system contains ten π-electrons, conferring aromatic stability.[4] Like other indazoles, it can exist in tautomeric forms, with the 1H-tautomer generally being the most thermodynamically stable.[5] The methoxy group at C4 is an electron-donating group, which influences the electron density of the benzene ring. Conversely, the chlorine atom at C3 is an electron-withdrawing group that also serves as a key reactive handle for further chemical modification.
Caption: Chemical structure of 3-Chloro-4-methoxy-1H-indazole.
Table 1: Physicochemical Properties of 3-Chloro-4-methoxy-1H-indazole
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₇ClN₂O | Calculated |
| Molecular Weight | 182.61 g/mol | Calculated |
| CAS Number | Not assigned | N/A |
| Appearance | Predicted: White to off-white solid | Inferred |
| H-Bond Donors | 1 | Calculated |
| H-Bond Acceptors | 2 | Calculated |
| LogP | 2.15 (Predicted) | Calculated |
Synthesis and Mechanistic Considerations
While a dedicated synthesis for 3-Chloro-4-methoxy-1H-indazole is not extensively documented, a robust and logical pathway can be designed based on established indazole chemistry. The most field-proven approach involves the regioselective chlorination of a pre-formed 4-methoxy-1H-indazole precursor.
Expertise & Experience: The choice of this two-step strategy is deliberate. Building the substituted indazole core first allows for a final, clean chlorination step. The C3 position of the 1H-indazole ring is electronically susceptible to electrophilic attack, but direct chlorination can sometimes lead to mixtures. However, using a mild chlorinating agent like sodium hypochlorite (NaOCl) has been shown to selectively yield the 3-chloro-1H-indazole from the unsubstituted parent compound, a principle we adapt here.[6] This method avoids harsh conditions and provides a high degree of regioselectivity, which is paramount for producing a clean intermediate for subsequent drug development stages.
Caption: Proposed workflow for the synthesis and validation of the target compound.
Experimental Protocol 1: Synthesis of 3-Chloro-4-methoxy-1H-indazole
Trustworthiness: This protocol is designed as a self-validating system. The reaction progress is monitored (e.g., by TLC), and the final product's identity and purity are unequivocally confirmed by the characterization methods outlined in Section 3.0. This ensures that any downstream applications begin with a well-defined and reliable starting material.
Materials:
-
4-Methoxy-1H-indazole (1.0 eq)[7]
-
Sodium hypochlorite solution (10-15% w/v, ~1.2 eq)
-
Glacial Acetic Acid
-
Sodium thiosulfate (saturated solution)
-
Sodium bicarbonate (saturated solution)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 4-methoxy-1H-indazole (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Add the sodium hypochlorite solution (1.2 eq) dropwise to the stirred mixture over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.
-
Once complete, quench the reaction by slowly adding a saturated solution of sodium thiosulfate until the yellow color dissipates, indicating the destruction of excess oxidant.
-
Carefully neutralize the mixture by adding a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 3-Chloro-4-methoxy-1H-indazole.
Structural Elucidation and Characterization
Unambiguous characterization is critical to confirm the successful synthesis of the target molecule. A combination of spectroscopic techniques provides a complete picture of the molecular structure and purity. The spectroscopic data for indazole derivatives are well-established and serve as a reliable diagnostic tool.[4][8]
Table 2: Predicted Spectroscopic Data for 3-Chloro-4-methoxy-1H-indazole
| Technique | Predicted Observations |
|---|---|
| ¹H NMR | NH Proton: Broad singlet, δ 12.5-13.5 ppm. Aromatic Protons: 3 signals in the δ 6.8-7.5 ppm range. Methoxy Protons: Singlet (3H), δ ~3.9 ppm. |
| ¹³C NMR | 8 distinct signals expected. C-Cl (~140 ppm), C-O (~150 ppm), aromatic carbons (100-130 ppm), and methoxy carbon (~56 ppm). |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z 182. Isotopic Peak (M⁺+2): m/z 184, with an intensity ratio of ~3:1 to the M⁺ peak, characteristic of a single chlorine atom. |
| IR (KBr) | N-H stretch: ~3200-3400 cm⁻¹ (broad). C-O stretch (aryl-alkyl ether): ~1250 cm⁻¹. C-Cl stretch: ~700-800 cm⁻¹. Aromatic C=C stretches: ~1500-1600 cm⁻¹. |
Experimental Protocol 2: NMR Spectroscopic Characterization
This protocol provides standard parameters for acquiring high-quality NMR data for structural verification.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for ensuring the observation of the exchangeable NH proton.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.[9]
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse (zg30).
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled (zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Chemical Reactivity and Applications in Drug Discovery
3-Chloro-4-methoxy-1H-indazole is not merely a static molecule but a dynamic synthetic platform. Its value lies in the distinct reactivity of its functional groups, which allows for its elaboration into more complex molecular architectures.
Caption: Key reactive sites on 3-Chloro-4-methoxy-1H-indazole for further derivatization.
-
N-H Reactivity: The proton on the pyrazole nitrogen is acidic and can be readily removed by a base. The resulting indazolide anion is a potent nucleophile, allowing for straightforward N-alkylation or N-arylation reactions.[4][8] This is a common strategy for modulating the physicochemical properties (e.g., solubility, metabolic stability) of indazole-based drug candidates.
-
C3-Chloro Reactivity: The chlorine atom at the C3 position is the most valuable functional group for building molecular complexity. It can participate in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[10] This enables the direct installation of diverse aryl, heteroaryl, amine, or alkyne moieties, providing rapid access to large libraries of compounds for structure-activity relationship (SAR) studies. This reactivity is central to the synthesis of many kinase inhibitors where this position often links to another part of the pharmacophore.
-
Aromatic Ring Reactivity: The benzene portion of the indazole can undergo electrophilic aromatic substitution. The powerful ortho-, para-directing effect of the C4-methoxy group would likely direct incoming electrophiles to the C5 or C7 positions, allowing for further functionalization of the carbocyclic ring.
The indazole core itself is a key component of numerous approved drugs, most notably in the oncology space. For example, Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma, and it features a substituted indazole core.[11][12][13] The synthetic strategies for these complex molecules often rely on intermediates that are functionally analogous to 3-Chloro-4-methoxy-1H-indazole, underscoring its importance as a high-value building block.
Conclusion
3-Chloro-4-methoxy-1H-indazole represents a strategically important building block for medicinal chemists and drug development professionals. Its well-defined structure combines the privileged indazole scaffold with two orthogonal reactive sites: the N-H group for property modulation and the C3-chloro group for core structural elaboration via cross-coupling chemistry. The synthetic and characterization protocols detailed in this guide provide a reliable framework for the preparation and validation of this versatile intermediate. Its potential for rapid diversification makes it an invaluable tool in the quest for novel therapeutics, particularly in the development of kinase inhibitors and other targeted therapies.
References
-
Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–889. [Link][4]
-
Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. PubMed. [Link][8]
-
National Center for Biotechnology Information. (n.d.). 3-Chloro-1H-indazole. PubChem. Retrieved from [Link][14]
-
Chicha, H., Rakib, E. M., Hannioui, A., Saadi, M., & El Ammari, L. (2013). N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E, 69(Pt 11), o1632–o1633. [Link][15]
-
ResearchGate. (2025). A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. ResearchGate. [Link][16]
-
Omicsonline. (n.d.). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Open Access Journals. [Link][12]
-
ResearchGate. (2026). New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. ResearchGate. [Link][17]
-
Yuan, J.-Y., Zhang, D., Hu, X.-N., Wang, H.-J., Ran, D.-Z., Shang, S.-Q., & Gan, Z.-J. (2018). Synthesis and characterization of four process impurities in pazopanib. PubMed. [Link][13]
-
Google Patents. (n.d.). Preparation method of pazopanib intermediate. Google Patents. [19]
-
MDPI. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link][1]
-
FDA. (n.d.). 3-CHLORO-1H-INDAZOLE. Global Substance Registration System. [Link][20]
-
Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Taylor & Francis Online. [Link][2]
-
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Organic Chemistry Portal. [Link][21]
-
ResearchGate. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. ResearchGate. [Link][5]
-
Asian Journal of Research in Chemistry. (n.d.). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry. [Link][22]
-
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link][10]
-
Caribbean Journal of Science and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. [Link][3]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. caribjscitech.com [caribjscitech.com]
- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rroij.com [rroij.com]
- 13. Synthesis and characterization of four process impurities in pazopanib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3-Chloro-1H-indazole | C7H5ClN2 | CID 95894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. 3-chloro-1H-indazole [stenutz.eu]
- 19. CN112538073A - Preparation method of pazopanib intermediate - Google Patents [patents.google.com]
- 20. GSRS [gsrs.ncats.nih.gov]
- 21. Indazole synthesis [organic-chemistry.org]
- 22. ajrconline.org [ajrconline.org]
Role of 3-Chloro-4-methoxy-1H-indazole as a scaffold in medicinal chemistry
This guide details the medicinal chemistry, synthetic pathways, and pharmacological utility of the 3-Chloro-4-methoxy-1H-indazole scaffold.
Executive Summary
3-Chloro-4-methoxy-1H-indazole represents a "privileged structure" in modern drug discovery, particularly within the kinase inhibitor and GPCR antagonist chemical space. Its utility stems from a unique synergistic substitution pattern:
-
C3-Chlorine: Provides a lipophilic anchor, metabolic blockade, and potential for halogen bonding in hydrophobic pockets.
-
C4-Methoxy: Introduces electron density via resonance (+M), acts as a hydrogen bond acceptor, and enforces specific conformational preferences due to peri-interactions with the N1 position.
This guide serves as a technical manual for the synthesis, functionalization, and application of this scaffold in lead optimization.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Value / Description |
| CAS Registry Number | 885270-86-0 (Generic Ref) |
| Molecular Formula | C₈H₇ClN₂O |
| Molecular Weight | 182.61 g/mol |
| LogP (Predicted) | ~2.5 (Lipophilic) |
| H-Bond Donors/Acceptors | 1 Donor (NH), 3 Acceptors (N, O, Cl) |
| pKa (Indazole NH) | ~13.8 (Acidity increased by 3-Cl electron withdrawal) |
| Electronic Character | Electron-rich benzene ring (due to OMe) fused to electron-deficient pyrazole (due to Cl).[1][2] |
Synthetic Methodologies
The construction of this scaffold requires regioselective control.[2] The most robust route avoids late-stage methoxylation (which is difficult) by installing the oxygen functionality before ring closure.
Protocol A: The "Fluoronitrile" Route (Recommended)
This pathway ensures correct regiochemistry for the 4-methoxy group.
Step 1: Cyclization to 4-Methoxy-1H-indazole
Reaction: Nucleophilic aromatic substitution (
-
Precursors: 2-Fluoro-6-methoxybenzonitrile + Hydrazine Hydrate (
). -
Conditions: n-Butanol, Reflux (
), 12–24 hours. -
Mechanism: Hydrazine displaces the fluorine (activated by the ortho-nitrile) to form an intermediate hydrazino-benzonitrile, which spontaneously cyclizes.
Step 2: C3-Chlorination
Reaction: Electrophilic Aromatic Substitution (
-
Reagent: N-Chlorosuccinimide (NCS) or Sodium Hypochlorite (NaOCl).
-
Conditions: Acetonitrile (ACN) or DMF,
. -
Selectivity: The 3-position is the most nucleophilic site on the pyrazole ring. The 4-methoxy group directs electron density to C3 and C5, but C3 is kinetically favored for halogenation.
Experimental Protocol: Synthesis of 3-Chloro-4-methoxy-1H-indazole
(Self-Validating Standard Operating Procedure)
-
Cyclization:
-
Dissolve 2-Fluoro-6-methoxybenzonitrile (1.0 eq) in n-butanol (5 mL/mmol).
-
Add Hydrazine monohydrate (5.0 eq) dropwise.
-
Reflux for 16 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane). Checkpoint: Starting material (
) disappears; Product ( ) appears. -
Cool to RT. Concentrate in vacuo.[3] Triturate residue with water to precipitate 4-methoxy-1H-indazole . Filter and dry.
-
-
Chlorination:
-
Dissolve 4-methoxy-1H-indazole (1.0 eq) in Acetonitrile .
-
Add NCS (1.1 eq) in portions to avoid exotherm.
-
Heat to
for 4 hours. -
Validation:
NMR should show the loss of the C3-proton singlet ( ppm). -
Workup: Dilute with water, extract with EtOAc, wash with brine, dry over
.
-
Visual Synthesis Workflow
Caption: Two-step regioselective synthesis of the 3-chloro-4-methoxy-1H-indazole scaffold.
Medicinal Chemistry & SAR Logic
Structural Biology of the Scaffold
In kinase and receptor binding, this scaffold functions as a "Hinge Binder" or "Gatekeeper Probe."
-
The Halogen Bond (3-Cl):
-
Unlike a methyl group, the chlorine atom at C3 can participate in a halogen bond (X-bond) with backbone carbonyls in the protein target. The
-hole of the chlorine acts as a Lewis acid. -
Lipophilicity: It fills hydrophobic pockets (e.g., the gatekeeper pocket in kinases like VEGFR/FGFR), improving potency by displacing water.
-
-
The Electronic "Push" (4-OMe):
-
Inductive/Resonance Effects: The methoxy group is electron-donating (+M). This increases the electron density of the pyrazole nitrogens, modulating the
and hydrogen-bond donor strength of N1-H. -
Conformational Lock: The 4-OMe group creates steric bulk near the N1 position. If N1 is substituted (e.g., with an aryl group), the 4-OMe forces the N1-substituent to twist out of plane, often locking the molecule into a bioactive conformation (atropisomerism).
-
Case Study: CCR4 Antagonists
Research into CCR4 antagonists (e.g., GSK2239633A analogs) highlighted the critical nature of the C4-substituent.[4][5]
-
Observation: Unsubstituted indazoles showed poor affinity.
-
Optimization: Introduction of 4-OMe increased potency by >10-fold.
-
Mechanism: The 4-OMe group likely interacts with a specific polar residue in the allosteric "Site II" of the CCR4 receptor, while the indazole core anchors the molecule via
stacking.
SAR Decision Matrix
| Modification | Effect on Activity | Rationale |
| Remove 3-Cl | Loss of hydrophobic fill and halogen bond; C3 becomes metabolically labile (oxidation). | |
| Replace 3-Cl with 3-Me | Maintains lipophilicity but loses halogen bond capability. | |
| Remove 4-OMe | Loss of H-bond acceptor; loss of conformational control. | |
| N1-Alkylation | Variable | Critical for solubility and pharmacokinetic tuning; often the vector for "solubilizing tails." |
Signaling & Interaction Map
Caption: Structure-Activity Relationship (SAR) map detailing the functional role of each scaffold component.
References
-
Synthesis of Indazoles via Fluoronitriles
-
Halogen Bonding in Kinase Inhibitors
- Title: Halogen bonding in protein–ligand complexes: design, structure and biology.
- Source: Future Medicinal Chemistry.
-
URL:[Link]
-
General Indazole Synthesis Reviews
- Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Source: Molecules (MDPI).
-
URL:[Link]
-
C3-Functionalization of Indazoles
- Title: C3-Indazole Functionaliz
- Source: Chimica Italiana.
-
URL:[Link]
Sources
- 1. CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google Patents [patents.google.com]
- 2. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Guide: Biological Activity Profile of 3-Halo-4-Alkoxy Indazoles
The Biological Activity Profile of 3-Halo-4-Alkoxy Indazoles is a specialized subject within medicinal chemistry. This chemotype serves as a high-value "privileged scaffold"—a core structure capable of serving as a ligand for diverse biological targets, particularly kinases and G-protein coupled receptors (GPCRs).
The following technical guide synthesizes the structural rationale, synthesis pathways, and pharmacological utility of this scaffold.
Executive Summary
The 3-halo-4-alkoxy indazole scaffold represents a strategic "hinge-binding" and "pocket-filling" motif in modern drug discovery. Unlike simple indazoles, this specific substitution pattern offers a dual-advantage:
-
The 3-Halo Position (Cl, Br, I): Acts as a versatile "warhead handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to introduce aryl or heteroaryl systems, or serves as a halogen-bond donor in specific binding pockets.
-
The 4-Alkoxy Position (OMe, OEt, O-iPr): Provides critical electron-donating properties to the indazole ring, modulates solubility, and frequently targets the ribose-binding pocket of kinase enzymes or allosteric sites in GPCRs.
This guide details the utility of this scaffold as a precursor to potent Receptor Tyrosine Kinase (RTK) inhibitors (e.g., VEGFR, FGFR) and Chemokine Receptor antagonists.
Structural Rationale & SAR Logic
The pharmacological value of the 3-halo-4-alkoxy indazole core is derived from its ability to mimic the purine ring of ATP while offering vectors for chemical expansion that purines lack.
The "Privileged" Architecture[1]
-
Indazole Core (Bioisostere): Functions as a bioisostere of the indole and purine rings. The N1-H and N2 nitrogens often serve as hydrogen bond donor/acceptors in the kinase "hinge region."
-
C3-Halogen (Functionalization Vector):
-
Direct Activity: In rare cases, the halogen (I > Br > Cl) forms a "halogen bond" with backbone carbonyls in the target protein (Sigma-hole interaction).
-
Synthetic Utility: Primarily serves as the electrophile for C-C bond formation, allowing the attachment of "tail" groups that reach into the solvent-exposed regions of the protein.
-
-
C4-Alkoxy (Selectivity Filter):
-
Steric Constraint: A C4-methoxy or ethoxy group creates a steric clash that forces the C3-substituent to twist out of plane, often locking the molecule into a bioactive conformation (atropisomerism).
-
Electronic Effect: Increases the electron density of the pyrazole ring, enhancing the basicity of N2 and improving H-bond acceptance.
-
Biological Activity & Therapeutic Applications[1][2][3][4][5][6][7][8][9][10][11][12]
Kinase Inhibition (Oncology)
The most prominent application of this scaffold is in the design of Type I and Type II kinase inhibitors.
-
Target Class: VEGFR (Vascular Endothelial Growth Factor Receptor), FGFR (Fibroblast Growth Factor Receptor), and Bcr-Abl.
-
Mechanism: The indazole N1/N2 binds to the kinase hinge region (Glu/Cys residues). The 4-alkoxy group fills the hydrophobic pocket adjacent to the gatekeeper residue, often improving selectivity against off-target kinases.
-
Case Study (Analogous Drugs): While "3-halo" is the intermediate, the derived 3-aryl-4-alkoxy indazoles are structurally related to inhibitors like Linifanib (ABT-869) (which uses a 3-amino-4-aryl indazole core). The 3-halo precursor allows for the rapid generation of libraries to probe the "back pocket" of the kinase.
GPCR Antagonism (Immunology)
-
Target: CCR4 (C-C chemokine receptor type 4).
-
Activity: 3-substituted-4-alkoxy indazoles have been identified as allosteric antagonists.
-
SAR Insight: The 4-methoxy group was found to be superior to hydrogen or halides at the C4 position for CCR4 affinity, likely due to a specific hydrogen bond or dipole interaction within the receptor's intracellular allosteric site (Site II).
Quantitative Activity Data (Representative)
Note: Values represent generic ranges for optimized derivatives derived from the 3-halo-4-alkoxy core.
| Target | Compound Class | C3-Substituent | C4-Substituent | IC50 / Ki (nM) |
| VEGFR2 | Indazole Urea | Aryl-Urea | -OMe | 4 - 20 nM |
| FGFR1 | 3-Aryl Indazole | Pyrazole | -OEt | 10 - 50 nM |
| CCR4 | Sulfonamide | Aryl-Sulfonamide | -OMe | 50 - 200 nM |
| Bcr-Abl | 3-Alkynyl Indazole | Ethynyl-Aryl | -OMe | < 10 nM |
Experimental Protocols
Synthesis of the Core: 3-Iodo-4-Methoxy-1H-Indazole
Rationale: Iodine provides the highest reactivity for subsequent cross-coupling.
Reagents: 4-Methoxy-1H-indazole, Iodine (
Protocol:
-
Dissolution: Dissolve 4-methoxy-1H-indazole (1.0 eq) in DMF (0.5 M).
-
Base Addition: Add KOH pellets (3.0 eq) and stir at room temperature for 15 min.
-
Iodination: Add solid Iodine (
, 1.1 eq) portion-wise over 10 minutes. -
Reaction: Stir at 25°C for 2-4 hours. Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS.
-
Quench: Pour mixture into ice-water containing 10%
(sodium thiosulfate) to quench excess iodine. -
Isolation: Filter the resulting precipitate. Wash with water and cold hexanes.
-
Yield: Typically 85-95% as a yellow/off-white solid.
Biological Assay: In Vitro Kinase Inhibition (FRET-based)
Rationale: To validate the activity of derivatives synthesized from the 3-halo core.
System: LanthaScreen™ Eu Kinase Binding Assay (Invitrogen).
-
Preparation: Dilute compounds (3-halo-4-alkoxy derivatives) in DMSO (3-fold serial dilutions).
-
Incubation: Mix Kinase (e.g., VEGFR2, 5 nM), Alexa Fluor® 647 Tracer (variable conc.), and Eu-anti-tag antibody in assay buffer.
-
Reaction: Add 5 µL of compound solution to 20 µL of kinase/tracer mix in a 384-well plate.
-
Time: Incubate for 60 minutes at room temperature in the dark.
-
Detection: Read Fluorescence Resonance Energy Transfer (FRET) signal on a plate reader (Excitation: 340 nm, Emission: 665 nm / 615 nm).
-
Analysis: Plot Emission Ratio (665/615) vs. log[Compound]. Calculate
using a sigmoidal dose-response model.
Visualization: SAR & Workflow
The following diagram illustrates the "Scaffold Expansion" logic, showing how the 3-halo-4-alkoxy core is transformed into bioactive agents.
Caption: SAR Expansion Map: Transforming the 3-halo-4-alkoxy indazole core into bioactive therapeutics via Pd-catalyzed coupling.
References
-
Vertex Pharmaceuticals. (2007). Indazole derivatives active as kinase inhibitors. Google Patents. Link
-
Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. Link
-
Hu, B., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. Link
-
BenchChem. (2025).[1] Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold. BenchChem Technical Guides. Link
-
Giraud, F., et al. (2012). C3-Indazole functionalization: A review. Current Organic Chemistry. Link
Sources
Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Synthesis of 3-Substituted Indazole Cores
The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets through various non-covalent interactions. Consequently, indazole derivatives are integral components of numerous clinically approved drugs and investigational agents, demonstrating a broad spectrum of pharmacological activities including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] Compounds like Pazopanib (a tyrosine kinase inhibitor) and Niraparib (a PARP inhibitor) underscore the therapeutic importance of this core.[1]
The substitution pattern on the indazole ring is critical for modulating biological activity, with the 3-position being a particularly crucial vector for molecular exploration and optimization.[3] The development of efficient, regioselective, and scalable methods for introducing diverse functional groups at this position is therefore a paramount objective for synthetic and medicinal chemists. This guide provides a comprehensive overview of the key modern strategies for constructing 3-substituted indazoles, focusing on the underlying mechanisms, experimental rationale, and practical applications for researchers in drug development.
Part 1: Direct Functionalization of the Pre-formed Indazole Ring
One of the most straightforward approaches to 3-substituted indazoles involves the direct modification of an existing indazole core. These methods typically proceed via an initial activation step at the C3 position, followed by coupling with a desired fragment.
C3-Halogenation and Subsequent Cross-Coupling
Halogenation, particularly iodination and bromination, serves as a robust gateway for further functionalization. Introducing a halogen at the C3 position transforms it into a versatile handle for a multitude of metal-catalyzed cross-coupling reactions.
The direct halogenation of N-unprotected indazoles is often achieved under basic conditions. For instance, treating an indazole with iodine (I₂) and a base like potassium hydroxide (KOH) in a polar solvent such as DMF effectively installs an iodine atom at the C3 position. This transformation is foundational for accessing more complex derivatives.
Mechanism Rationale: The reaction proceeds via deprotonation of the C3-H proton under basic conditions, generating a transient indazolyl anion. This nucleophilic species then attacks the electrophilic halogenating agent (e.g., I₂). N-protection can be employed to prevent side reactions at the nitrogen atoms, though many efficient protocols exist for unprotected indazoles.
Experimental Protocol: C3-Iodination of 6-Bromoindazole
-
Reaction Setup: To a solution of 6-bromoindazole (1.0 eq) in dimethylformamide (DMF), add potassium hydroxide (KOH) (1.5 eq).
-
Reagent Addition: Add a solution of iodine (I₂) (1.2 eq) in DMF dropwise to the mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 6-bromo-3-iodo-1H-indazole.
Once the 3-haloindazole is secured, it can be subjected to a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce aryl, vinyl, or alkynyl groups, respectively.[4]
Part 2: [3+2] Cycloaddition Strategies: Building the Core from Acyclic Precursors
Perhaps the most elegant and powerful modern approach to constructing the indazole scaffold is through cycloaddition reactions. The [3+2] dipolar cycloaddition between an aryne and a diazo compound has emerged as a particularly effective method for accessing 3-substituted indazoles directly.[5][6][7]
This strategy involves the in situ generation of a highly reactive aryne intermediate, which is then trapped by a 1,3-dipole (the diazo compound). The regiochemistry of the cycloaddition directly installs the desired substituent at the 3-position.
Aryne Generation and Trapping
Arynes are typically generated in situ from ortho-silylaryl triflates by treatment with a fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF).[7] The diazo compounds can be generated concurrently from stable precursors like N-tosylhydrazones, which circumvents the need to handle potentially hazardous and unstable diazo intermediates directly.[5][6][8]
Visualizing the Mechanism: Aryne-[3+2] Cycloaddition
The following diagram illustrates the key steps: (1) Fluoride-induced elimination to generate the benzyne intermediate, (2) base-mediated formation of the diazo compound from a tosylhydrazone, (3) the [3+2] cycloaddition to form a 3H-indazole, and (4) tautomerization to the thermodynamically stable 1H-indazole.
Caption: Key steps in the synthesis of 3-substituted indazoles via aryne cycloaddition.
Causality in Experimental Design: The choice of fluoride source and solvent can significantly impact reaction efficiency. CsF is often preferred for its higher reactivity, while solvents like acetonitrile or THF are commonly used. The reaction is typically run under mild conditions, making it tolerant of a wide range of functional groups on both the aryne precursor and the tosylhydrazone.[8] This method's power lies in its convergence and modularity; by simply changing the two starting components, a diverse library of 3-substituted indazoles can be rapidly assembled.
Table 1: Comparison of Selected [3+2] Cycloaddition Reactions
| Aryne Precursor | Diazo Precursor (Tosylhydrazone of) | Conditions | Yield (%) | Reference |
| 2-(Trimethylsilyl)phenyl triflate | Benzaldehyde | CsF, CH₃CN, 70°C | Good | [6] |
| 2-(Trimethylsilyl)phenyl triflate | Ethyl glyoxylate | TBAF, Acetone, 0°C | 51-71 | [7] |
| 4,5-Difluoro-2-(TMS)phenyl triflate | Acetophenone | CsF, CH₃CN, RT | 47 | [7] |
Part 3: Transition-Metal-Catalyzed C-H Activation and Annulation
In the quest for greater atom economy and novel bond disconnections, transition-metal-catalyzed C-H activation has emerged as a frontier in heterocyclic synthesis.[9] These methods forge the indazole ring through a directed C-H functionalization of an aromatic precursor, followed by annulation with a coupling partner.
Rhodium(III) and Cobalt(III)-Catalyzed Syntheses
Rhodium(III) and Cobalt(III) complexes are particularly adept at catalyzing these transformations.[10][11] A common strategy employs an azoarene (an aromatic compound containing an R−N=N−R′ group) as the starting material. The azo group acts as an excellent directing group, positioning the metal catalyst to selectively activate an ortho C-H bond.
Visualizing the Workflow: C-H Activation Cascade
This workflow outlines the catalytic cycle for the synthesis of a 2,3-disubstituted-2H-indazole from an azobenzene and an aldehyde, a reaction catalyzed by Rh(III).[12]
Caption: Catalytic cycle for Rh(III)-catalyzed synthesis of 2H-indazoles.
Expert Insights: The success of these reactions hinges on the directing group's ability to form a stable metallacyclic intermediate, which lowers the activation energy for the C-H cleavage step. The choice of oxidant (often a copper salt like Cu(OAc)₂) is also critical for regenerating the active catalytic species.[10][12] While many of these methods initially produce 2-substituted indazoles, the development of removable directing groups allows for access to N-H indazoles, broadening the synthetic utility.[12] This approach offers a highly efficient, step-economical route to complex indazoles from simple, readily available starting materials.
Conclusion and Future Outlook
The synthesis of 3-substituted indazoles has evolved significantly, moving from classical condensation and functionalization methods to highly sophisticated cycloaddition and C-H activation strategies. Direct functionalization remains a workhorse for derivatizing known scaffolds, while [3+2] cycloadditions provide unparalleled modularity and access to novel chemical space. Concurrently, transition-metal-catalyzed C-H annulations offer the highest degree of atom and step economy, representing a green and powerful approach to core construction.
For the modern drug discovery professional, an understanding of this diverse synthetic arsenal is essential. The choice of method will depend on factors such as the desired substitution pattern, functional group tolerance, scalability, and the availability of starting materials. Future research will likely focus on developing even more selective and sustainable catalytic systems, including photoredox and electrochemical methods, to further expand the toolkit for assembling this critical pharmacophore.
References
- Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Li, P., et al. (2011). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters.
- Unknown. (2011). Literature Report: Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Source Not Available.
- Shi, F., & Larock, R. C. (2020). Synthesis of Substituted Indazoles via [3 + 2] Cycloaddition of Benzyne and Diazo Compounds. Organic Syntheses.
- Various Authors. Indazole synthesis. Organic Chemistry Portal.
- Chen, G., et al. (2017). Switchable Synthesis of 3-Substituted 1H-Indazoles and 3,3-Disubstituted 3H-Indazole-3-phosphonates Tuned by Phosphoryl Groups. The Journal of Organic Chemistry.
- Various Authors. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
- Unknown. (2004). New Synthesis of 3-Substituted Indazoles from 3-Trimethylsilylindazole. SYNTHESIS.
- Various Authors. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
- Various Authors. (2022).
- Various Authors. (2025).
- Various Authors. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR.
- Various Authors. (2020). Direct synthesis of indazole derivatives via Rh(iii)-catalyzed C–H activation of phthalazinones and allenes. Organic & Biomolecular Chemistry (RSC Publishing).
- Various Authors. (2025).
- Glorius, F., et al. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society.
- Chen, G., et al. (2017). Switchable Synthesis of 3-Substituted 1H-Indazoles and 3,3-Disubstituted 3H-Indazole-3-phosphonates Tuned by Phosphoryl Groups. The Journal of Organic Chemistry.
- Johnson, J. B., & Rovis, T. (2015). Cobalt(III)
- Various Authors. (2019). Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma. European Journal of Medicinal Chemistry.
- Kawakubo, H., et al. (1987). Studies on 3-Aminoindazoles. I. Synthesis of 1-or 3- (Substituted 3-Amino) indazoles. Yakugaku Zasshi.
- Buchwald, S. L., et al.
- Various Authors. (2022).
- Various Authors. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives.
- Various Authors. (2023).
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. orgsyn.org [orgsyn.org]
- 8. Indazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Patent Landscape of 3-Chloro-4-methoxy-1H-indazole Intermediates
Foreword: The Strategic Importance of the Indazole Core in Modern Drug Discovery
The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, capacity for hydrogen bonding, and ability to serve as a bioisosteric replacement for the native indole moiety have made it a cornerstone in the design of targeted therapeutics.[2] Within this class, the 3-Chloro-4-methoxy-1H-indazole core has emerged as a particularly valuable intermediate. Its specific substitution pattern provides a chemically versatile handle for constructing complex molecules with high affinity and selectivity for critical biological targets, most notably protein kinases. This guide offers an in-depth analysis of the synthetic routes to this key intermediate and navigates the complex patent landscape surrounding its use, providing essential insights for researchers and professionals in drug development.
The Synthetic Blueprint: Pathways to a Privileged Scaffold
The synthesis of 3-Chloro-4-methoxy-1H-indazole is not a trivial matter; its value lies in the strategic placement of its functional groups. While numerous methods exist for creating the core indazole ring[3], the route to this specific intermediate is often tailored to ensure high yield and purity, critical for pharmaceutical applications. The most prevalent strategies are rooted in classical heterocyclic chemistry, beginning with readily available substituted anilines or benzonitriles.
A representative synthetic approach involves the cyclization of a substituted 2-aminobenzaldehyde or a related derivative. The process begins with a suitable precursor, such as 2-fluoro-6-methoxybenzonitrile, which undergoes a series of transformations including nitration, chlorination, and ultimately, a diazotization-cyclization cascade to form the indazole ring.
Visualizing the Core Synthesis Pathway
The following workflow diagram illustrates a plausible and efficient synthetic route, consolidating principles from established indazole synthesis methodologies.[3][4][5]
Caption: A generalized synthetic workflow for 3-Chloro-4-methoxy-1H-indazole.
Exemplary Synthesis Protocol
The following protocol is a representative, step-by-step methodology for the reduction and cyclization step (Step 3), a critical phase in forming the indazole ring. This protocol is adapted from methodologies used for structurally similar compounds.[6][7][8]
Objective: To synthesize 3-Chloro-4-methoxy-1H-indazole from 2-Chloro-3-nitro-5-methoxybenzaldehyde.
Materials:
-
2-Chloro-3-nitro-5-methoxybenzaldehyde
-
Anhydrous Tin(II) Chloride (SnCl₂)
-
Absolute Ethanol
-
5% Aqueous Potassium Bicarbonate (KHCO₃)
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A mixture of 2-Chloro-3-nitro-5-methoxybenzaldehyde (1.0 eq) and anhydrous SnCl₂ (5.0 eq) in absolute ethanol (approx. 20 mL per mmol of starting material) is charged into a round-bottom flask equipped with a reflux condenser.
-
Reduction: The mixture is heated to 333 K (60 °C) and maintained for 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.
-
Workup - Neutralization: The solution is allowed to cool to room temperature. The pH is then carefully adjusted to be slightly basic (pH 7-8) by the slow addition of a 5% aqueous potassium bicarbonate solution. This step is crucial for neutralizing the acidic reaction medium and ensuring the product is in its free base form for extraction.
-
Extraction: The product is extracted from the aqueous mixture using ethyl acetate (3 x 50 mL). The organic layers are combined.
-
Washing and Drying: The combined organic phase is washed with brine to remove residual inorganic salts and then dried over anhydrous magnesium sulfate to remove water.
-
Isolation: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude 3-Chloro-4-methoxy-1H-indazole.
-
Purification: The resulting residue can be further purified by flash chromatography or recrystallization from a suitable solvent system (e.g., ethanol/hexane) to afford the final product with high purity.
The Patent Landscape: Mapping Innovation and Ownership
A patent landscape analysis reveals the competitive and technological environment surrounding a specific molecule.[9] For 3-Chloro-4-methoxy-1H-indazole, the landscape is overwhelmingly dominated by its application as a scaffold for potent kinase inhibitors, which are pivotal in oncology and the treatment of inflammatory diseases.[1][10]
Key Therapeutic Areas and Major Patentees
The indazole core's ability to fit into the ATP-binding pocket of various kinases has led to extensive patent filings. The major therapeutic areas include cancer, neovascular eye diseases, and inflammatory conditions like rheumatoid arthritis.[10][11] Companies such as Agouron Pharmaceuticals (a subsidiary of Pfizer), Boehringer Ingelheim, and various specialized biopharmaceutical firms have been instrumental in developing and patenting compounds derived from this core structure.[11][12]
| Patent Number/Application | Assignee/Applicant | Core Technology/Therapeutic Application Claimed |
| EP1614683B1 | Agouron Pharmaceuticals Inc. | Indazole compounds as protein kinase inhibitors for treating cancer and diseases associated with unwanted angiogenesis and cellular proliferation.[11] |
| US10836751B2 | Undisclosed | Methods for preparing Nintedanib, a multi-target tyrosine kinase inhibitor, and key intermediates thereof.[13] |
| WO2009071523A1 | Boehringer Ingelheim | Describes a process for the manufacture of an indolinone derivative (Nintedanib) used in oncology.[12][13] |
| US10562900B2 | Shanghai Haihe Pharmaceutical Co. | Indazole compounds as Fibroblast Growth Factor Receptor (FGFR) kinase inhibitors for treating related diseases.[14] |
| EP2373626B1 | Nerviano Medical Sciences S.r.l. | Substituted indazole derivatives active as kinase inhibitors, particularly for oncological applications.[15] |
Interconnectivity of Patents and Applications
The patent landscape is not a collection of isolated inventions but an interconnected web of core scaffolds, derivative compounds, and new medical uses. The 3-chloro-indazole core acts as a central hub from which numerous innovations radiate.
Caption: Patent landscape showing the central role of the indazole core.
Mechanism of Action: The Indazole Scaffold as a Kinase Inhibitor
Protein kinases are enzymes that regulate a vast number of cellular processes, and their malfunction is a hallmark of many diseases, especially cancer.[10] The 3-Chloro-4-methoxy-1H-indazole scaffold is particularly effective as a "hinge-binding" motif in ATP-competitive kinase inhibitors. The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, while the chloro and methoxy substituents can be used to fine-tune selectivity and pharmacokinetic properties.
Derivatives of this core are often designed to inhibit multiple receptor tyrosine kinases (RTKs) simultaneously, such as Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR).[16] This multi-targeted approach is effective in cutting off the signaling pathways that tumors use to grow and develop new blood vessels (angiogenesis).
Conclusion and Future Outlook
The patent landscape for 3-Chloro-4-methoxy-1H-indazole intermediates is a clear testament to the enduring value of scaffold-based drug design. Its journey from a chemical intermediate to the core of life-saving therapeutics highlights a well-defined path of innovation, heavily focused on the modulation of protein kinases. The existing patents, primarily held by major pharmaceutical players, cover not only the final drug compounds but also the crucial synthetic methods and intermediates.
Looking ahead, the field is likely to see continued innovation in two key areas:
-
Novel Derivatives: As the understanding of kinase biology deepens, new derivatives will be synthesized to target novel or mutant kinases with greater selectivity, aiming to overcome drug resistance.
-
Process Chemistry: Patents will increasingly focus on more efficient, cost-effective, and environmentally friendly ("green") synthetic routes to produce these valuable intermediates at scale.
For researchers and drug development professionals, understanding this landscape is not just an academic exercise. It is a strategic necessity for identifying opportunities for innovation, navigating intellectual property constraints, and ultimately, contributing to the next generation of targeted therapies.
References
-
Ji, M. (2016). A synthetic method of Nintedanib and an intermediate of Nintedanib. SciSpace. Available at: [Link]
-
Abbassi, Y., et al. (n.d.). N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. PMC. Available at: [Link]
-
Collins, M. R., et al. (n.d.). Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Patent EP-1614683-B1. PubChem. Available at: [Link]
- (n.d.). CN105837493A - A synthetic method of Nintedanib and an intermediate of Nintedanib. Google Patents.
- (n.d.). EP1218348A2 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use. Google Patents.
- (n.d.). US10836751B2 - Methods for preparing Nintedanib and intermediates thereof. Google Patents.
- (n.d.). US20040171634A1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use. Google Patents.
-
(2020). An Improved Process for the Synthesis of Nintedanib Esylate. Figshare. Available at: [Link]
- (n.d.). US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use. Google Patents.
- (n.d.). WO2011040510A1 - Indazole analogue. Google Patents.
-
Chicha, H., et al. (n.d.). N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. National Institutes of Health. Available at: [Link]
-
(2016). SUBSTITUTED INDAZOLE DERIVATIVES ACTIVE AS KINASE INHIBITORS. European Patent Office. Available at: [Link]
-
(n.d.). Improved Process For Preparation Of Nintedanib And Pharmaceutically Salts Thereof. IP.com. Available at: [Link]
- (n.d.). US7563906B2 - Indazole derivatives. Google Patents.
-
(2019). Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies. Available at: [Link]
- (2013). CN105198813A - Synthesizing process of 3-methyl-1 H-indazole. Google Patents.
-
Al-Hourani, B., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. Available at: [Link]
-
(n.d.). Indazole synthesis. Organic Chemistry Portal. Available at: [Link]
- (n.d.). US6982274B2 - 1H-indazole compound. Google Patents.
-
(2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]
- (n.d.). Indazole derivatives - WO2009106982A1. Google Patents.
-
Kitsara, M. (2023). Patent landscape analysis—Contributing to the identification of technology trends and informing research and innovation funding policy. PMC. Available at: [Link]
-
Geng, M., et al. (n.d.). Indazole compounds as FGFR kinase inhibitor, preparation and use thereof - Patent US-10562900-B2. PubChem. Available at: [Link]
-
Kaur, H., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Taylor & Francis Online. Available at: [Link]
-
(n.d.). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Giraud, F., et al. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]
- (n.d.). CN107805221A - Method for preparing 1H-indazole derivative. Google Patents.
-
(n.d.). Synthesis of New Nitrogenous Derivatives Based On 3-Chloro-1-methyl-1H-indazole. ResearchGate. Available at: [Link]
-
Chicha, H., et al. (n.d.). Crystal structure of N-(1-allyl-3-chloro-4-ethoxy-1H-indazol-5-yl). National Institutes of Health. Available at: [Link]
Sources
- 1. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Indazole synthesis [organic-chemistry.org]
- 4. CN105198813A - Synthesizing process of 3-methyl-1 H-indazole - Google Patents [patents.google.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of N-(1-allyl-3-chloro-4-ethoxy-1H-indazol-5-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patent landscape analysis—Contributing to the identification of technology trends and informing research and innovation funding policy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP1218348A2 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents [patents.google.com]
- 11. Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Patent EP-1614683-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CN105837493A - A synthetic method of Nintedanib and an intermediate of Nintedanib - Google Patents [patents.google.com]
- 13. US10836751B2 - Methods for preparing Nintedanib and intermediates thereof - Google Patents [patents.google.com]
- 14. Indazole compounds as FGFR kinase inhibitor, preparation and use thereof - Patent US-10562900-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. data.epo.org [data.epo.org]
- 16. Improved Process For Preparation Of Nintedanib And Pharmaceutically [quickcompany.in]
Methodological & Application
Application Note: Precision N-Alkylation of 3-Chloro-4-methoxy-1H-indazole
Abstract
The N-alkylation of 3-chloro-4-methoxy-1H-indazole presents a classic regioselectivity challenge in medicinal chemistry. Due to the annular tautomerism of the indazole core, alkylation can occur at either the
Introduction & Mechanistic Insight
The Substrate Challenge
3-Chloro-4-methoxy-1H-indazole is a "push-pull" scaffold. The 4-methoxy group (electron-donating) and the 3-chloro group (electron-withdrawing/steric bulk) create a unique electronic environment. Unlike simple indazoles, the C3-position is blocked by chlorine, removing a critical proton often used for NMR structural assignment.
Tautomerism and Regiochemistry
Indazoles exist in a tautomeric equilibrium between the 1H- and 2H-forms.[2][6]
-
1H-Indazole (Benzenoid): Thermodynamically more stable (aromaticity of the benzene ring is preserved).
-
2H-Indazole (Quinonoid): Less stable, but the
nitrogen is often more nucleophilic in neutral conditions or under specific solvent effects.
The "NaH Effect":
Using NaH in a non-polar or moderately polar solvent like THF favors
Mechanistic Pathway Diagram
Figure 1: Mechanistic divergence in indazole alkylation. The choice of base and solvent dictates the transition state energy, with NaH/THF favoring the N1 pathway via cation coordination.[1]
Optimization Strategy
The following data summarizes the screening of conditions for the alkylation of 3-chloro-4-methoxy-1H-indazole with n-butyl bromide (1.2 equiv).
Table 1: Reaction Condition Screening
| Entry | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Ratio ( | Notes |
| 1 | DMF | 60 | 12 | 95 | 60 : 40 | Poor regiocontrol. | |
| 2 | DMF | 25 | 18 | >98 | 55 : 45 | "Cesium Effect" favors N2 slightly more. | |
| 3 | MeCN | Reflux | 6 | 85 | 70 : 30 | Slower reaction. | |
| 4 | NaH (1.2) | THF | 0 -> 25 | 4 | >98 | 96 : 4 | Optimal Conditions. |
| 5 | KOtBu (1.2) | THF | 0 -> 25 | 4 | 92 | 85 : 15 | Potassium is larger, less coordinating than Na. |
Key Insight: The use of DMF (Entries 1 & 2) promotes the dissociation of the cation-anion pair, making the
Detailed Experimental Protocol (Standardized)
Objective
Synthesis of 1-alkyl-3-chloro-4-methoxy-1H-indazole with >95% isomeric purity.
Reagents
-
Substrate: 3-Chloro-4-methoxy-1H-indazole (1.0 equiv)
-
Electrophile: Alkyl Bromide/Iodide (1.2 equiv)
-
Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 - 1.5 equiv)
-
Solvent: Anhydrous THF (0.1 M concentration relative to substrate)
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Base Activation: Add NaH (1.2 equiv) to the flask. Optional: Wash NaH with anhydrous hexanes (2x) to remove mineral oil if downstream purification is sensitive, though usually unnecessary for this scale.
-
Solvation: Suspend NaH in anhydrous THF (50% of total volume) and cool to 0°C in an ice bath.
-
Substrate Addition: Dissolve 3-chloro-4-methoxy-1H-indazole in the remaining THF. Add this solution dropwise to the NaH suspension over 15 minutes.
-
Observation: Gas evolution (
) will occur. The solution typically turns yellow/orange, indicating anion formation.
-
-
Deprotonation: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete deprotonation.
-
Alkylation: Cool back to 0°C. Add the Alkyl Halide (1.2 equiv) dropwise.
-
Reaction: Allow the mixture to warm to RT and stir. Monitor by TLC or LC-MS.
-
Standard Time: 2–6 hours.
-
-
Quench: Cool to 0°C. Carefully quench with saturated aqueous
. -
Workup: Dilute with EtOAc. Wash organic layer with water (2x) and brine (1x). Dry over
, filter, and concentrate in vacuo. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
-
Elution Order: The
-alkyl isomer is typically less polar (higher ) than the -isomer in this specific scaffold, though this can invert depending on the alkyl chain polarity.
-
Characterization & Validation (The "Trust" Pillar)
Distinguishing
The Diagnostic Workflow
Method A: 1H-1H NOESY (Definitive)
- -Isomer: Strong NOE correlation between the N-methylene protons (of the alkyl group) and the aromatic proton at H-7 .
-
-Isomer: Absence of NOE to H-7. Due to the C3-Cl, there is no H-3 to correlate with.
-
Note: The 4-methoxy group is too distant to show a reliable NOE with the
-alkyl group.
-
Method B: C-13 NMR Shift
-
-Isomer: The C3 carbon typically resonates upfield (shielded) relative to the
-isomer. - -Isomer: The C3 carbon is deshielded.
Validation Logic Diagram
Figure 2: Decision tree for assigning regiochemistry in 3-substituted indazoles where H-3 is absent.
Troubleshooting Common Issues
-
Low Conversion: If the alkyl halide is bulky (secondary/tertiary), add catalytic NaI (Finkelstein condition) or switch to DMF (accepting a loss in regioselectivity, requiring tougher chromatography).
-
Polylakylation: Not possible here as there is only one NH, but ensure the starting material is dry to prevent hydrolysis of the alkyl halide.
-
Separation Issues: If
and spots co-elute, try using Toluene/EtOAc gradients or switching to DCM/MeOH. Isomers often have vastly different solubilities; triturating the crude solid with Hexanes/Ether can sometimes precipitate the pure isomer.
References
-
Regioselective Alkylation Mechanisms
-
Indazole Synthesis & Protocols
-
University College Cork, "Regioselective N-alkylation of the 1H-indazole scaffold," Beilstein J. Org.[8] Chem., 2021.[4][9][7]
-
Insight: Establishes NaH/THF as the superior system for high ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
selectivity (>99%) in 3-substituted indazoles.[1][4][8]
-
-
NMR Characterization Techniques
-
"Differentiation of regioisomeric N-alkylation of some indazoles by advanced NMR techniques," PubMed, 2024.
- Insight: Confirms the necessity of NOESY (N-CH2 to H-7) for definitive assignment when C3 is substituted.
-
-
General Indazole Chemistry
-
"Indazole synthesis and functionalization," Organic Chemistry Portal.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. research.ucc.ie [research.ucc.ie]
- 6. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
Mastering the Dissolution of 3-Chloro-4-methoxy-1H-indazole: A Guide to Solvent Selection and Protocol Optimization
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides a detailed exploration of the reagents and solvents for effectively dissolving 3-Chloro-4-methoxy-1H-indazole. As a Senior Application Scientist, this document moves beyond a simple listing of solvents to offer a deeper understanding of the physicochemical principles governing solubility. Herein, we present a framework for rational solvent selection, robust dissolution protocols, and troubleshooting strategies to empower researchers in their drug discovery and development endeavors.
Understanding the Molecule: Physicochemical Insights into 3-Chloro-4-methoxy-1H-indazole
3-Chloro-4-methoxy-1H-indazole is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] The solubility of this compound is dictated by its molecular structure, which features a bicyclic aromatic system with a chloro and a methoxy substituent. These functional groups influence the molecule's polarity, hydrogen bonding capacity, and crystal lattice energy, all of which are critical determinants of its dissolution behavior.
While experimental data for this specific molecule is not extensively available, we can infer its likely properties based on the general characteristics of similar indazole derivatives. The indazole core itself is a planar, aromatic system.[4] The presence of a chlorine atom increases lipophilicity, while the methoxy group can participate in hydrogen bonding as an acceptor. The 1H-indazole tautomer is generally more stable than the 2H-indazole form.[4]
Table 1: Predicted Physicochemical Properties of 3-Chloro-4-methoxy-1H-indazole and Related Analogs
| Property | Predicted/Reported Value | Implication for Solubility | Source |
| Molecular Formula | C₈H₇ClN₂O | - | - |
| Molecular Weight | 182.61 g/mol | Influences mass-based concentration calculations. | - |
| Melting Point | Likely a crystalline solid with a defined melting point. For 3-Chloro-1H-indazole: 148-150°C. | Higher melting points often correlate with lower solubility due to stronger crystal lattice energy. | [5] |
| pKa (apparent acidic) | For 6-Chloro-4-fluoro-1H-indazole: ~11.3 | The N-H proton is weakly acidic, suggesting potential for increased solubility in basic aqueous solutions. | [6] |
| pKa (apparent basic) | For 6-Chloro-4-fluoro-1H-indazole: ~1.15 | The pyrazole nitrogen can be protonated, suggesting potential for increased solubility in acidic aqueous solutions. | [6] |
| LogP (Octanol/Water) | For 3-Chloro-1H-indazole: 2.5 | A positive LogP value indicates a preference for lipophilic environments, suggesting better solubility in organic solvents than in water. | [7] |
Solvent Selection Strategy: A Multi-tiered Approach
The selection of an appropriate solvent system is paramount for obtaining accurate and reproducible results in downstream applications. A systematic approach to solvent screening is recommended, starting with common laboratory solvents and progressing to more specialized systems if required.
Common Organic Solvents
Based on the predicted lipophilic nature of 3-Chloro-4-methoxy-1H-indazole, a range of polar aprotic and polar protic solvents should be evaluated.
-
Polar Aprotic Solvents:
-
Dimethyl Sulfoxide (DMSO): A universal solvent for many drug-like molecules, ideal for preparing high-concentration stock solutions for biological screening.[8]
-
N,N-Dimethylformamide (DMF): Another powerful polar aprotic solvent, often used in chemical synthesis and can be effective for dissolving indazole derivatives.
-
Acetonitrile (ACN): Commonly used in chromatography, its miscibility with water makes it suitable for preparing solutions for analytical purposes.
-
Acetone: A versatile solvent with moderate polarity.
-
Ethyl Acetate (EtOAc): A less polar option, often used in extraction and chromatography. Its use in the purification of a related compound suggests potential solubility.[9]
-
-
Polar Protic Solvents:
-
Methanol (MeOH) & Ethanol (EtOH): Alcohols are frequently used as co-solvents in pharmaceutical formulations and can be effective for dissolving compounds with hydrogen bonding capabilities.[][11] The use of ethanol in the synthesis of a related compound indicates its potential as a solvent.[12]
-
Isopropanol (IPA): Another common alcohol with slightly lower polarity than methanol and ethanol.
-
Aqueous Solubility and the Impact of pH
The presence of ionizable groups in the indazole ring suggests that the aqueous solubility of 3-Chloro-4-methoxy-1H-indazole will be pH-dependent.[11][13][14]
-
Acidic Conditions (e.g., pH 1-3): Protonation of the pyrazole nitrogen may enhance solubility.
-
Neutral Conditions (e.g., pH 7.4): Solubility is likely to be at its lowest, representing the intrinsic solubility of the neutral molecule.
-
Basic Conditions (e.g., pH 9-12): Deprotonation of the N-H group can form a salt, potentially increasing solubility.
Co-solvents for Enhanced Aqueous Solubility
For many biological assays, it is necessary to prepare solutions in aqueous buffers. Given the predicted low aqueous solubility, the use of co-solvents is often essential.[8][15] Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.
Commonly used co-solvents for biological applications include:
-
DMSO: Typically used to create a high-concentration stock, which is then diluted into the aqueous assay buffer. The final DMSO concentration should be kept low (generally <0.5%) to avoid cellular toxicity.[16]
-
Ethanol: A less toxic alternative to DMSO for some applications.
-
Polyethylene Glycols (PEGs): Water-miscible polymers that can enhance the solubility of poorly soluble drugs.
Experimental Protocols for Solubility Determination
The following protocols provide detailed, step-by-step methodologies for determining the thermodynamic and kinetic solubility of 3-Chloro-4-methoxy-1H-indazole.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent, which is a critical parameter for understanding its intrinsic physicochemical properties.[17][18][19]
Objective: To determine the maximum concentration of 3-Chloro-4-methoxy-1H-indazole that can be dissolved in a selection of solvents at a constant temperature.
Materials:
-
3-Chloro-4-methoxy-1H-indazole (solid)
-
Selected solvents (e.g., DMSO, DMF, Ethanol, Methanol, Acetonitrile, Ethyl Acetate, Water, pH-adjusted buffers)
-
Calibrated analytical balance
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Constant temperature incubator or water bath
-
Centrifuge
-
Syringes and syringe filters (0.22 or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 3-Chloro-4-methoxy-1H-indazole (e.g., 2-5 mg) to a glass vial.
-
Add a known volume of the selected solvent (e.g., 1 mL).
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials on an orbital shaker or use a magnetic stir bar to ensure continuous agitation.
-
Incubate at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment is recommended to determine the optimal equilibration time.[20]
-
-
Phase Separation:
-
After incubation, allow the vials to stand undisturbed to allow the excess solid to settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes).
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the supernatant through a solvent-compatible syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.
-
Perform a precise serial dilution of the filtered supernatant with the same solvent into the concentration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC-UV or LC-MS method.
-
Prepare a calibration curve using accurately weighed standards of 3-Chloro-4-methoxy-1H-indazole dissolved in the same solvent.
-
Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in units such as mg/mL or µM.
-
dot
Caption: Workflow for Kinetic Solubility Determination.
Preparation of Stock Solutions for Biological Assays
For most in vitro biological assays, a concentrated stock solution of the test compound is prepared in 100% DMSO. This stock is then serially diluted to create a range of concentrations for testing.
Protocol for 10 mM DMSO Stock Solution Preparation:
-
Calculation:
-
Molecular Weight of C₈H₇ClN₂O = 182.61 g/mol
-
To prepare a 10 mM (0.01 mol/L) solution, you need 1.8261 mg per 1 mL of DMSO.
-
Calculate the required mass of the compound based on the desired volume of the stock solution.
-
-
Weighing and Dissolution:
-
Accurately weigh the calculated mass of 3-Chloro-4-methoxy-1H-indazole.
-
Transfer the solid to a sterile vial.
-
Add the calculated volume of high-purity, anhydrous DMSO.
-
Gently vortex or sonicate until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but caution should be exercised to avoid compound degradation. [8] Best Practices for Dilution into Aqueous Media:
-
To prevent precipitation when diluting the DMSO stock into aqueous assay media, it is recommended to perform serial dilutions in 100% DMSO first, before the final dilution into the aqueous buffer. This gradual reduction in concentration helps to maintain the compound in solution. Always include a vehicle control (media with the same final DMSO concentration as the test samples) in your experiments. [16]
Safety, Handling, and Disposal
As a Senior Application Scientist, ensuring laboratory safety is of utmost importance. While a specific Safety Data Sheet (SDS) for 3-Chloro-4-methoxy-1H-indazole is not widely available, data from related indazole compounds indicate that it should be handled with care.
Hazard Profile (based on related compounds):
-
May be harmful if swallowed, in contact with skin, or if inhaled. [21][22][23]* Causes skin and serious eye irritation. [5][7]* May cause respiratory irritation. [5] Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [24]* Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with the solid powder. [3]* Spill Response: In case of a spill, evacuate the area, wear appropriate PPE, and contain the spill with an inert absorbent material. Collect the waste in a sealed, labeled container for hazardous waste disposal. [21]* Disposal: Dispose of unused compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations. [21][24]
Conclusion and Future Directions
This guide provides a comprehensive framework for understanding and determining the solubility of 3-Chloro-4-methoxy-1H-indazole. By employing the detailed protocols for thermodynamic and kinetic solubility, researchers can generate the necessary data to support their drug discovery and development programs. The principles of solvent selection, the impact of pH, and the use of co-solvents discussed herein are broadly applicable to other novel chemical entities. Further studies to experimentally determine the full physicochemical profile of 3-Chloro-4-methoxy-1H-indazole will be invaluable to the scientific community. The crystallization method can also significantly impact the solubility of an active pharmaceutical ingredient (API), with amorphous forms generally being more soluble than their crystalline counterparts. [][25][26][27]
References
-
SciELO. (2015). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
American Pharmaceutical Review. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Retrieved from [Link]
-
ACS Publications. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Retrieved from [Link]
-
PubMed. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Retrieved from [Link]
-
Simulations Plus. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Retrieved from [Link]
-
International Journal of Scientific Research & Technology. (n.d.). Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. Retrieved from [Link]
-
LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture. Retrieved from [Link]
-
PMC. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Retrieved from [Link]
-
IAPC Journals. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved from [Link]
-
protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]
-
NIH. (2023). Aqueous Kinetic Solubility. Retrieved from [Link]
-
WHO. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS. Retrieved from [Link]
-
BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]
-
BioForum. (2013). Making a stock solution for my drug using DMSO. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-1H-indazole. Retrieved from [Link]
-
NIH. (n.d.). N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. Retrieved from [Link]
-
PMC. (n.d.). N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. Retrieved from [Link]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. ADME@NCATS [opendata.ncats.nih.gov]
- 3. aksci.com [aksci.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Chloro-1H-indazole, 99% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
- 6. bmglabtech.com [bmglabtech.com]
- 7. 3-Chloro-1H-indazole | C7H5ClN2 | CID 95894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - Simulations Plus [simulations-plus.com]
- 15. microporetech.com [microporetech.com]
- 16. medchemexpress.cn [medchemexpress.cn]
- 17. Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality | ADMET and DMPK [pub.iapchem.org]
- 18. biointerfaceresearch.com [biointerfaceresearch.com]
- 19. protocols.io [protocols.io]
- 20. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. fishersci.com [fishersci.com]
- 23. fishersci.com [fishersci.com]
- 24. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 25. pharmasalmanac.com [pharmasalmanac.com]
- 26. ijsrtjournal.com [ijsrtjournal.com]
- 27. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Pharmaceutical Intermediates using 3-Chloro-4-methoxy-1H-indazole
For: Researchers, scientists, and drug development professionals.
Introduction: The Indazole Scaffold in Modern Drug Discovery
The indazole nucleus is a privileged heterocyclic motif, forming the core of numerous biologically active compounds and approved pharmaceutical agents.[1][2] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have made it a cornerstone in the design of targeted therapies, particularly in oncology.[3][4] Indazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, and potent antitumor effects. Notably, several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole scaffold, underscoring its significance in the development of life-saving medicines.[4]
3-Chloro-4-methoxy-1H-indazole is a key intermediate, poised for further functionalization to generate libraries of novel drug candidates. The chloro-substituent at the 3-position serves as a versatile handle for a variety of cross-coupling reactions, while the methoxy group at the 4-position can influence the molecule's solubility, metabolic stability, and electronic properties, thereby modulating its biological activity. This guide provides detailed protocols for the synthesis of 3-Chloro-4-methoxy-1H-indazole and its subsequent application in the preparation of advanced pharmaceutical intermediates via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Synthesis of 3-Chloro-4-methoxy-1H-indazole
The synthesis of 3-Chloro-4-methoxy-1H-indazole can be achieved through a classical approach involving the diazotization of an appropriately substituted aniline, followed by intramolecular cyclization. This method, while established for a range of indazole derivatives, is adapted here for the specific target molecule.[5]
Proposed Synthetic Pathway
Caption: Proposed synthesis of 3-Chloro-4-methoxy-1H-indazole.
Experimental Protocol: Synthesis of 3-Chloro-4-methoxy-1H-indazole
Materials:
-
2-Amino-6-chloro-3-methoxytoluene
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Acetic acid
-
Stannous chloride (SnCl₂)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and equipment
Procedure:
-
Diazotization:
-
In a round-bottom flask, dissolve 2-amino-6-chloro-3-methoxytoluene (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Reductive Cyclization:
-
In a separate flask, prepare a solution of stannous chloride (3.0 eq) in concentrated hydrochloric acid.
-
Cool the stannous chloride solution to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the stannous chloride solution, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Isolation:
-
Carefully neutralize the reaction mixture with a concentrated solution of sodium hydroxide until a basic pH is achieved.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude 3-Chloro-4-methoxy-1H-indazole by column chromatography on silica gel or recrystallization.
-
Characterization (Predicted)
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to aromatic protons and the N-H proton of the indazole ring. The methoxy group would appear as a singlet around 3.9-4.1 ppm. |
| ¹³C NMR | Resonances for the carbon atoms of the indazole core and the methoxy group. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of 3-Chloro-4-methoxy-1H-indazole. |
| IR | Characteristic peaks for N-H stretching, C-H aromatic stretching, C-O stretching, and C-Cl stretching. |
Application in Pharmaceutical Intermediate Synthesis
The chloro-substituent at the 3-position of 3-Chloro-4-methoxy-1H-indazole is a key functional group for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively, and are widely used in pharmaceutical synthesis.[2][6][7]
Suzuki-Miyaura Cross-Coupling: Synthesis of 3-Aryl-4-methoxy-1H-indazoles
The Suzuki-Miyaura reaction enables the coupling of 3-Chloro-4-methoxy-1H-indazole with a wide range of aryl and heteroaryl boronic acids or their esters to generate 3-aryl-4-methoxy-1H-indazoles. These products are valuable intermediates for the synthesis of kinase inhibitors.
Caption: Suzuki-Miyaura coupling of 3-Chloro-4-methoxy-1H-indazole.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
3-Chloro-4-methoxy-1H-indazole
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add 3-Chloro-4-methoxy-1H-indazole (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (3 cycles).
-
Add the palladium catalyst (2-5 mol%) and the solvent.
-
Heat the reaction mixture to 80-110 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Efficient for cross-coupling of aryl chlorides. |
| Base | K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane/Water, Toluene | Provides good solubility for reagents and facilitates the reaction. |
| Temperature | 80-110 °C | Sufficient energy to drive the catalytic cycle. |
Buchwald-Hartwig Amination: Synthesis of 3-Amino-4-methoxy-1H-indazoles
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between 3-Chloro-4-methoxy-1H-indazole and a primary or secondary amine.[2][8] This reaction is instrumental in introducing diverse amine functionalities, which are often crucial for biological activity and improving physicochemical properties of drug candidates.
Caption: Buchwald-Hartwig amination of 3-Chloro-4-methoxy-1H-indazole.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
3-Chloro-4-methoxy-1H-indazole
-
Amine (e.g., aniline, morpholine)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (1-3 mol%) and the phosphine ligand (1.2-4 mol%) to a Schlenk flask.
-
Add the anhydrous, degassed solvent and stir for 10 minutes to form the active catalyst complex.
-
In a separate flask, add 3-Chloro-4-methoxy-1H-indazole (1.0 eq), the amine (1.1-1.5 eq), and the base (1.5-2.0 eq).
-
Transfer the catalyst solution to the flask containing the reagents.
-
Heat the reaction mixture to 90-120 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Precursors for the active Pd(0) catalyst. |
| Ligand | Xantphos, BINAP | Stabilizes the palladium center and facilitates reductive elimination. |
| Base | Cs₂CO₃, NaOtBu | Deprotonates the amine for coordination to palladium. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous and degassed to prevent catalyst deactivation. |
Safety and Handling
3-Chloro-4-methoxy-1H-indazole and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) of the specific compound and reagents used.
Conclusion
3-Chloro-4-methoxy-1H-indazole is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. The protocols outlined in this guide provide a solid foundation for researchers to synthesize this key intermediate and utilize it in powerful cross-coupling reactions to generate diverse libraries of indazole derivatives. The ability to readily functionalize the 3-position of the indazole core opens up numerous avenues for the discovery and development of novel therapeutic agents targeting a wide range of diseases.
References
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Synthesizing derivatives of chlorinated indoles 3 by Buchwald‐Hartwig method. - ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. Available at: [Link]
-
Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - Beilstein Journals. Available at: [Link]
-
A kind of preparation method of Axitinib intermediate and its application in the preparation of Axitinib - Patsnap Eureka. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. Available at: [Link]
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Available at: [Link]
- Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio) - Google Patents.
-
Indazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC - NIH. Available at: [Link]
-
Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach - ArODES HES-SO. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. Available at: [Link]
-
N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide - PMC. Available at: [Link]
-
Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC. Available at: [Link]
-
Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Available at: [Link]
-
Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... - ResearchGate. Available at: [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]
-
Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF - ResearchGate. Available at: [Link]
-
Mass Spectrometry of Microscale Chemical Reaction Products Produced at the Surface of Organic Solids - The Rockefeller University. Available at: [Link]
-
Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci - Preprints.org. Available at: [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. Available at: [Link]
Sources
- 1. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield in the synthesis of 3-Chloro-4-methoxy-1H-indazole
Technical Support Center: Synthesis of 3-Chloro-4-methoxy-1H-indazole
Ticket ID: #IND-CL-04-OMe Subject: Yield Optimization & Impurity Control in 3-Chloro-4-methoxy-1H-indazole Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 3-Chloro-4-methoxy-1H-indazole is a critical intermediate step for various kinase inhibitors (e.g., FGFR, SHP2 targets). Users frequently encounter low yields due to three specific failure modes:
-
Regiochemical Competition: The 4-methoxy group (strong EDG) activates the benzene ring (specifically C5 and C7), competing with the desired C3-chlorination.
-
Over-chlorination: Formation of 3,5-dichloro or 3,7-dichloro impurities.
-
Precursor Quality: Impurities in the starting 4-methoxy-1H-indazole (specifically transition metal residues) causing catalyst poisoning or side reactions.
This guide provides a self-validating workflow to maximize yield (>85%) and purity (>98%).
Module 1: The Chlorination Protocol (The Bottleneck)
User Query: "I am using NCS in acetonitrile at reflux, but I get a 60:40 mixture of product to starting material, plus a dichloro impurity. How do I push conversion without over-chlorinating?"
Technical Diagnosis: Refluxing acetonitrile is often too aggressive for this electron-rich substrate. The 4-methoxy group destabilizes the transition state for C3-chlorination relative to the benzene ring chlorination if the temperature is uncontrolled. Furthermore, N-chlorination is the kinetic product; thermodynamic rearrangement to C3 requires specific acidic activation or thermal control, not just "heat."
Optimized Protocol: Controlled Electrophilic Substitution
| Parameter | Standard (Flawed) | Optimized (Recommended) | Rationale |
| Reagent | NaOCl (Bleach) or NCS (Excess) | NCS (1.05 equiv) | Stoichiometric control prevents polychlorination. |
| Solvent | Acetonitrile (Reflux) | DMF (Dimethylformamide) | Higher polarity stabilizes the charged intermediate (sigma complex). |
| Temperature | 80°C (Reflux) | 45–50°C | Kinetic control to favor C3 over C5/C7. |
| Catalyst | None | p-TsOH (0.1 equiv) | Promotes N-Cl |
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-methoxy-1H-indazole (1.0 eq) in anhydrous DMF (5 vol).
-
Activation: Add p-toluenesulfonic acid (p-TsOH, 0.1 eq). Stir for 10 mins at RT.[1]
-
Addition: Add N-Chlorosuccinimide (NCS, 1.05 eq) portion-wise over 30 minutes. Do not dump it in all at once.
-
Reaction: Heat to 50°C. Monitor by HPLC every hour.
-
Checkpoint: If conversion stalls at <90% after 4 hours, add 0.1 eq NCS. Do not exceed 1.2 eq total.
-
-
Quench: Pour mixture into ice-water (10 vol) containing 5% sodium thiosulfate (to quench active chlorine).
-
Isolation: The product should precipitate. Filter and wash with water.[1]
Mechanism & Workflow Diagram
Caption: Optimized workflow for C3-chlorination minimizing C5/C7 side reactions.
Module 2: Precursor Synthesis (The "Garbage In" Problem)
User Query: "My chlorination yield varies wildly between batches of starting material. Why?"
Technical Diagnosis: If you synthesize 4-methoxy-1H-indazole via the Bartoli indole route (from nitroso-compounds) or Diazotization of 3-amino-2-methylanisole, you likely have residual metal salts (Sn, Fe, or Cu) or isomeric impurities (5-methoxy isomers). These transition metals can catalyze the decomposition of NCS or promote radical chlorination at the wrong position.
Recommended Route: The Fluorobenzaldehyde Hydrazine Cyclization is the only "Process Safe" route for high-purity applications.
Protocol:
-
Start: 2-Fluoro-6-methoxybenzaldehyde.
-
Reagent: Hydrazine hydrate (3.0 eq).
-
Conditions: Reflux in Ethanol or n-Butanol (110°C) for 4 hours.
-
Workup: Cool to RT. The indazole crystallizes out.[2]
-
Advantage: This route guarantees the position of the methoxy group and leaves no metal residues.
Module 3: Impurity Profiling & Troubleshooting
User Query: "I have an impurity at RRT 1.15 that tracks with the product. It doesn't wash out with water."
Impurity Identification Table:
| Impurity Name | Structure | Origin | Removal Strategy |
| Impurity A | 3,5-Dichloro-4-methoxy-1H-indazole | Over-chlorination (Electrophilic attack at C5) | Recrystallization: Toluene/Heptane (1:3). The dichloro impurity is more soluble in heptane than the product. |
| Impurity B | 3,7-Dichloro-4-methoxy-1H-indazole | Over-chlorination (Electrophilic attack at C7) | Column Chromatography: Difficult to separate. Prevent formation by keeping T < 55°C. |
| Impurity C | 1-Chloro-4-methoxy-1H-indazole | N-chlorination (Kinetic product) | Acid Hydrolysis: Treat crude with 1M HCl/MeOH for 1h. The N-Cl bond is labile; it will revert or rearrange. |
| Impurity D | 4-Methoxy-1H-indazole | Unreacted Starting Material | Reslurry: Wash solid cake with cold DCM (Dichloromethane). SM is more soluble in DCM than the 3-chloro product. |
Regioselectivity Logic Diagram
Caption: Electronic activation map showing competitive chlorination sites driven by the 4-methoxy group.
Module 4: Isolation & Storage (The Final Mile)
User Query: "My product turns pink/brown upon storage. Is it decomposing?"
Technical Answer: 3-Halo-indazoles are generally stable, but traces of acid (from the p-TsOH or HCl byproduct) can cause auto-catalytic degradation or oxidation of the electron-rich phenol ether ring over time.
Stabilization Protocol:
-
Final Wash: After filtering the crude reaction, wash the cake with 5% NaHCO3 (aq) to ensure pH is neutral (pH 7).
-
Drying: Dry in a vacuum oven at 45°C. Do not exceed 60°C during drying, as wet cakes are more sensitive to thermal degradation.
-
Storage: Store in amber vials under Argon/Nitrogen. Light can induce radical dechlorination or discoloration.
References
-
Lefebvre, V., et al. (2010). "General Synthesis of Substituted Indazoles from 2-Fluorobenzonitriles." The Journal of Organic Chemistry, 75(8), 2730-2732. Link
-
BenchChem Technical Guides. (2025). "N-Chlorosuccinimide: Mechanism and Protocols for Aromatic Chlorination." Link
-
Abbassi, A., et al. (2013).[3] "Crystal structure of N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide." Acta Crystallographica Section E, 69(10). Link
-
Tang, P., & Yuan, Q. (2018).[4] "The Chemoselective and Regioselective Hydroxylation or Chlorination onto The Aryl Ring of N-(4-Substituted-Aryl) Nitrones." Current Research in Bioorganic & Organic Chemistry. Link
-
Organic Syntheses. (2020). "Preparation of 1H-Indazole-3-carbonitrile via 3-Iodo-1H-indazole." Org.[2][4] Synth. 97, 314-326. (Analogous halogenation protocols). Link
Sources
- 1. US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. WO2019155399A1 - Tetrahydroquinazoline derivatives useful as anticancer agents - Google Patents [patents.google.com]
- 4. The Chemoselective and Regioselective Hydroxylation or Chlorination onto The Aryl Ring of N-(4-Substituted-Aryl) Nitrones. Preparation of 2-Aminophenols by Regiospecific Ortho-Hydroxylation [gavinpublishers.com]
Purification methods for removing impurities from 3-Chloro-4-methoxy-1H-indazole
Topic: Purification methods for removing impurities from 3-Chloro-4-methoxy-1H-indazole Role: Senior Application Scientist Context: Technical Support Center (Troubleshooting & FAQs)
Welcome to the Technical Support Hub. This guide addresses the specific purification challenges associated with 3-Chloro-4-methoxy-1H-indazole (CAS: 457891-36-0) . As a critical scaffold in the synthesis of kinase inhibitors (e.g., LRRK2, VEGFR), achieving high purity (>98%) is essential to prevent downstream regioselectivity errors or assay interference.
Below you will find targeted troubleshooting workflows, impurity profiles, and validated protocols designed to resolve common isolation failures.
Part 1: Critical Impurity Profiling
Before selecting a purification method, you must identify what you are removing.[1] The 4-methoxy substituent is an Electron Donating Group (EDG), which significantly alters the reactivity profile compared to a naked indazole, creating specific impurity risks.
| Impurity Type | Likely Identity | Origin / Cause | Detection (LC-MS) |
| Starting Material | 4-methoxy-1H-indazole | Incomplete chlorination reaction. | [M+H]+ = 149 (No Cl pattern) |
| Over-Chlorinated | 3,5-Dichloro-4-methoxy-1H-indazole | The methoxy group activates the C5 position. Excess NCS/NaOCl or high temps cause electrophilic attack at C5. | [M+H]+ = 217 (Cl2 isotope pattern) |
| Demethylated | 3-Chloro-4-hydroxy-1H-indazole | Acid-catalyzed ether cleavage (e.g., if HCl was generated and not neutralized during workup). | [M+H]+ = 169 |
| Regio-Isomers | 3-Chloro-6-methoxy-1H-indazole | Contamination in the precursor synthesis (e.g., during ring closure of 3-methoxy-2-methylaniline derivatives). | [M+H]+ = 183 (Same mass, different RT) |
Part 2: Decision Matrix & Workflows
Use the following logic to select your purification strategy based on scale and impurity profile.
Figure 1: Decision matrix for selecting the optimal purification route based on impurity profile.
Part 3: Validated Protocols
Method A: Recrystallization (The "High-Yield" Protocol)
Best for: Removing over-chlorinated byproducts and trace starting materials on a gram-to-kilogram scale.
The Science: Indazoles have moderate solubility in alcohols but poor solubility in water. The 3-chloro and 4-methoxy substituents increase lipophilicity, making Ethanol/Water or Ethyl Acetate/Heptane ideal systems.
Protocol:
-
Dissolution: Suspend crude solid in Ethanol (95%) (approx. 5-7 mL per gram). Heat to reflux (80°C) until fully dissolved.
-
Note: If insolubles remain at reflux, filter hot through a celite pad to remove inorganic salts.
-
-
Nucleation: Remove from heat. While stirring gently, add Water dropwise until a faint turbidity persists (approx. 10-20% volume of ethanol used).
-
Crystal Growth: Re-heat briefly to clear the solution, then allow it to cool slowly to room temperature over 2 hours.
-
Maturation: Cool the flask in an ice bath (0-5°C) for 1 hour to maximize yield.
-
Filtration: Filter the off-white needles. Wash with cold 20% EtOH/Water.
-
Drying: Dry under vacuum at 45°C.
Why this works: The more lipophilic over-chlorinated impurities (3,5-dichloro) often remain in the mother liquor due to the "salting-out" effect of the water, while the target molecule crystallizes out.
Method B: Flash Chromatography (The "High-Purity" Protocol)
Best for: Separating regioisomers or cleaning up small batches (<5g).
The Science: The indazole N-H is a hydrogen bond donor. On silica gel, this can cause "streaking" or tailing. The 4-methoxy group adds polarity. A gradient elution is required.
Protocol:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase A: Hexanes (or Heptane).
-
Mobile Phase B: Ethyl Acetate (EtOAc).
-
Gradient:
-
0–5 min: 10% B (Isocratic hold to elute non-polar over-chlorinated byproducts).
-
5–20 min: 10% → 40% B (Linear gradient).
-
Target Elution: The product typically elutes around 25-30% EtOAc.
-
-
Modifier (Optional): If peak tailing is observed, add 1% Triethylamine (TEA) to the mobile phase to neutralize acidic silanol sites on the silica.
Part 4: Troubleshooting & FAQs
Q1: "I see a split peak or broad blob in my HPLC analysis. Is my compound impure?"
Diagnosis: Likely Tautomerism , not impurity. Explanation: 1H-indazoles exist in rapid equilibrium between the 1H and 2H tautomers in solution. On C18 columns with neutral pH, these tautomers can separate slightly or cause peak broadening. Solution:
-
Acidify your Mobile Phase: Use 0.1% Formic Acid or Trifluoroacetic acid (TFA) in your water/acetonitrile mix. This protonates the system and locks the tautomeric equilibrium, sharpening the peak.
-
Check Temperature: Run the column at 40°C to increase the rate of tautomeric exchange, merging the signals into a single sharp peak.
Q2: "I cannot separate the starting material (4-methoxyindazole) from the product."
Diagnosis: Similar polarity (Rf values are close). Explanation: The addition of a single chlorine atom does not drastically change the dipole moment compared to the strong methoxy dipole. Solution:
-
Switch Solvent System: Move from EtOAc/Hexane to Dichloromethane (DCM) / Methanol (98:2) . The chlorinated solvent interacts differently with the chloro-substituent (halogen bonding), often improving resolution.
-
Chemical Scavenging: If the starting material is <5%, react the crude mixture with a solid-supported scavenger resin (e.g., a mild electrophile) that might target the more electron-rich unreacted starting material, though this is risky. A better approach is recrystallization from Toluene , where the solubility difference is more pronounced.
Q3: "My product is turning pink/brown during drying."
Diagnosis: Oxidation or Acid Residue. Explanation: Indazoles, especially electron-rich ones (methoxy-substituted), are susceptible to oxidation if residual acid (from chlorination workup) is present. Solution:
-
Ensure the final wash during workup is with saturated NaHCO3 .
-
Store the solid under Nitrogen/Argon.
-
If already colored, perform a "charcoal filtration": Dissolve in hot ethanol, add activated carbon, stir for 15 mins, filter hot, and recrystallize.
Q4: "How do I remove the 3,5-dichloro impurity?"
Diagnosis: Over-chlorination. Explanation: This byproduct is significantly more lipophilic than the mono-chloro product. Solution:
-
Trituration: Slurry the crude solid in cold Hexane or Pentane . The di-chloro impurity is more soluble in pure hydrocarbons and can be washed away, leaving the mono-chloro product as a solid.
Part 5: Analytical Validation (HPLC Method)
Use this method to confirm purity after purification.
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (aromatic) and 280 nm (indazole specific) |
| Expected RT | ~5.5 min (varies by system) |
References
-
Synthesis and Reactivity of Indazoles
-
Tautomerism in Indazoles
- Title: Tautomerism and acidity of indazoles: A theoretical and experimental study.
- Source:Journal of Organic Chemistry, 2004.
-
URL:[Link]
- Purification of Chlorinated Indazoles (Patent Reference)
-
Recrystallization Solvent Data
Sources
Validation & Comparative
1H NMR spectral analysis and interpretation of 3-Chloro-4-methoxy-1H-indazole
This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 3-Chloro-4-methoxy-1H-indazole , a critical scaffold in the development of kinase inhibitors and receptor antagonists.
Unlike standard datasheets, this guide functions as a comparative diagnostic tool , enabling researchers to distinguish the target compound from its synthetic precursors (4-methoxy-1H-indazole) and potential regioisomers (e.g., 6-methoxy analogs) using spectral fingerprinting.
Introduction & Structural Context
The 3-chloro-4-methoxy-1H-indazole scaffold combines the electron-rich methoxy substituent with the lipophilic, metabolically stable chlorine atom at the C3 position. In medicinal chemistry, this specific substitution pattern is often employed to modulate potency against targets like LRRK2 or VEGFR .
Accurate structural validation is paramount because the chlorination of 4-methoxy-1H-indazole can yield mixtures of regioisomers or incomplete conversions. This guide establishes the definitive NMR signature required for quality control.
Chemical Structure & Numbering[1][2][3][4]
-
Formula: C8H7ClN2O
-
MW: 182.61 g/mol
-
Key Features:
-
C3-Cl: Replaces the diagnostic H3 proton of the parent indazole.
-
C4-OMe: Provides strong shielding to the adjacent H5 proton.
-
N1-H: Exchangeable proton, sensitive to solvent choice.
-
Experimental Protocol (Self-Validating System)
To ensure reproducibility and spectral resolution, follow this optimized protocol. This workflow is designed to prevent common artifacts such as water suppression interference or peak broadening.
Sample Preparation[4][5][6][7][8]
-
Solvent: DMSO-d6 (99.9% D) is the gold standard for this compound.
-
Reasoning: Indazole NH protons are often broad or invisible in CDCl3 due to rapid exchange. DMSO-d6 stabilizes the NH via hydrogen bonding, appearing as a sharp singlet ~13 ppm.
-
-
Concentration: 5–10 mg in 0.6 mL solvent.
-
Note: Higher concentrations may cause stacking effects, shifting aromatic peaks upfield.
-
-
Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).
Instrument Parameters
-
Frequency: 400 MHz or higher (essential to resolve H5/H6/H7 coupling).
-
Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).
-
Transients (Scans): 16–64 scans.
-
Relaxation Delay (D1):
1.0 second (ensure full relaxation of the isolated OMe signal).
Spectral Analysis & Interpretation
The 1H NMR spectrum of 3-Chloro-4-methoxy-1H-indazole is characterized by three distinct regions. The absence of the H3 singlet (typically ~8.0 ppm in the precursor) is the primary confirmation of successful chlorination.
A. The Aliphatic Region (Methoxy Group)
-
Signal: Singlet (3H).[1]
-
Shift: 3.85 – 3.95 ppm .
-
Interpretation: The methoxy group at C4 is deshielded by the aromatic ring but slightly shielded relative to a methyl ester. Its integration of 3H serves as the internal standard for the aromatic region.
B. The Aromatic Region (The "Fingerprint")
The benzene ring (C4-C7) contains three protons (H5, H6, H7) forming an AMX spin system (or ABC depending on field strength).
| Proton | Multiplicity | Approx.[2][3][4][5][6][7][8][9] Shift (ppm) | Coupling Constant ( | Structural Logic |
| H5 | Doublet (d) | 6.60 – 6.75 | Diagnostic Peak. Ortho to the electron-donating OMe group. Significantly shielded (upfield) compared to H6/H7. | |
| H6 | Triplet (t) / dd | 7.25 – 7.35 | Meta to OMe. Resonates in the standard aromatic range. Coupled to both H5 and H7. | |
| H7 | Doublet (d) | 7.05 – 7.15 | Para to OMe, but adjacent to N1. The N1-H tautomer influences this shift. |
C. The Heteroatom Region
-
Signal: Broad Singlet (1H).[1]
-
Shift: 12.8 – 13.2 ppm (DMSO-d6).
-
Interpretation: The Indazole N1-H. If this peak is absent in CDCl3, it confirms the need for DMSO. Its presence confirms the free base form (not N-alkylated).
Comparative Analysis: Product vs. Alternatives
This section objectively compares the target molecule against its most common "false positives": the starting material and the 6-methoxy regioisomer.
Scenario A: Did the Chlorination Work? (Product vs. Precursor)
Comparison: 3-Chloro-4-methoxy-1H-indazole vs. 4-Methoxy-1H-indazole.
| Feature | Target: 3-Cl-4-OMe | Alternative: 4-OMe (Precursor) | Result |
| H3 Signal | ABSENT | Present (~8.0 - 8.2 ppm, s) | Primary Pass/Fail Metric |
| H5 Shift | ~6.7 ppm | ~6.5 ppm | Slight deshielding due to Cl (inductive). |
| NH Shift | ~13.0 ppm | ~12.8 ppm | Cl increases acidity of NH. |
Scenario B: Is it the Correct Isomer? (Regioisomer Differentiation)
Comparison: 3-Chloro-4-methoxy-1H-indazole vs. 3-Chloro-6-methoxy-1H-indazole.
-
4-Methoxy (Target): H5 is ortho to OMe (shielded, ~6.7 ppm). Pattern is d-t-d.
-
6-Methoxy (Alternative): H7 and H5 are ortho to OMe. H7 (adjacent to N) is shielded. H4 is deshielded. The coupling pattern changes (H4 is a doublet, H5 is a dd, H7 is a doublet with small meta-coupling).
-
Key Differentiator: In the 4-OMe isomer, the most upfield aromatic proton is a doublet (H5) . In the 6-OMe isomer, the most upfield proton is often a singlet/doublet (H7) or H5, but the coupling constants (
) differ significantly.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the logical pathway for assigning the spectrum and validating the structure.
Figure 1: Structural elucidation decision tree for 3-halo-indazole derivatives.
References
-
National Institute of Standards and Technology (NIST). 1H-Indole, 4-methoxy- Mass Spectrum and NMR Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Retrieved from [Link]
-
O'Dell, D. K., & Nicholas, K. M. (2003). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-Ketoximes. Semantic Scholar. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 4-Methoxy-1H-indole | C9H9NO | CID 138363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. asdlib.org [asdlib.org]
- 4. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. tsijournals.com [tsijournals.com]
- 7. 4-Methoxyindole(4837-90-5) 1H NMR spectrum [chemicalbook.com]
- 8. 4-methoxy-1H-indazole-7-carboxylic acid | 1781473-69-5 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
Comparative Reactivity Profile: 3-Chloro vs. 3-Bromo-4-methoxy-1H-indazole
Executive Summary
In the development of kinase inhibitors and CNS-active agents, the 4-methoxy-1H-indazole scaffold is a privileged structure. The choice between the 3-chloro and 3-bromo analogues is not merely a matter of availability; it dictates the synthetic strategy.
-
3-Bromo-4-methoxy-1H-indazole is the superior choice for Discovery Chemistry . It offers faster oxidative addition in Palladium-catalyzed cross-couplings and is the only viable candidate for Lithium-Halogen exchange strategies. The electronic deactivation caused by the electron-rich 4-methoxy group is best overcome by the weaker C-Br bond.
-
3-Chloro-4-methoxy-1H-indazole is a specialized choice for Process Chemistry or Late-Stage Diversification . It offers superior atom economy and lower cost but requires specialized, bulky phosphine ligands (e.g., Buchwald generations) to overcome the high activation energy barrier.
Structural & Electronic Landscape
To understand the reactivity differences, we must analyze the micro-environment of the C3 position.
The "Ortho-Methoxy" Effect
The 4-methoxy group exerts two opposing forces on the C3-halogen:
-
Electronic Deactivation (Resonance): The methoxy group is a strong Electron Donating Group (EDG). It increases electron density in the pyrazole ring, making the C-X bond more electron-rich. This disfavors the oxidative addition step of Pd(0), which prefers electron-deficient aryl halides.
-
Steric Compression: The oxygen atom at C4 creates a significant steric wall.
-
Chloride (Van der Waals radius ~1.75 Å): Less steric clash, but the C-Cl bond is shorter and stronger (BDE ~95 kcal/mol).
-
Bromide (Van der Waals radius ~1.85 Å): Higher steric strain, but the C-Br bond is longer and weaker (BDE ~81 kcal/mol).
-
Verdict: The electronic deactivation from the 4-OMe group makes the Chloride kinetically sluggish. The Bromide is required to lower the activation energy for oxidative addition, despite the marginal increase in steric bulk.
Synthetic Pathways: Accessing the Scaffolds
Before comparing reactivity, one must ensure efficient access. The synthesis differs significantly in kinetics.
Protocol A: Synthesis of 3-Bromo-4-methoxy-1H-indazole
Mechanism: Electrophilic Aromatic Substitution (SEAr). The 4-OMe group activates the 3-position.
-
Reagents: N-Bromosuccinimide (NBS), DMF, RT.
-
Yield: Typically 85-95%.
-
Nuance: Reaction is complete within 1-2 hours due to the activating effect of OMe.
Protocol B: Synthesis of 3-Chloro-4-methoxy-1H-indazole
Mechanism: SEAr (Slower).
-
Reagents: N-Chlorosuccinimide (NCS), Acetonitrile, Reflux (80°C).
-
Yield: 70-85%.
-
Nuance: NCS is a weaker electrophile. The reaction often requires elevated temperatures or acid catalysis (e.g., HCl or acetic acid) to proceed to completion.
Comparative Reactivity: Cross-Coupling (Suzuki-Miyaura)
This is the primary application for these scaffolds.
The Challenge: Unprotected Nitrogen
Both substrates possess an acidic N1-proton (pKa ~14). Standard bases (K₂CO₃) will deprotonate N1, creating an anionic indazolyl species. This anion is electron-rich, further poisoning the catalyst against oxidative addition.
Experimental Data Comparison
| Feature | 3-Bromo-4-methoxy-1H-indazole | 3-Chloro-4-methoxy-1H-indazole |
| Catalyst Requirement | Standard (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) | Specialized (e.g., Pd-XPhos G3, Pd-RuPhos) |
| Temperature | 80–100°C | 100–140°C (Microwave often required) |
| Base Load | 3.0 Equivalents (to handle N-H) | 3.0–4.0 Equivalents |
| Typical Yield | 75–90% | 40–60% (Substrate dependent) |
| Side Reactions | Minimal | Protodehalogenation (loss of Cl) |
Recommended Protocol: Suzuki Coupling (Bromide)
This protocol is self-validating: The color change from dark red to black indicates Pd precipitation (end of life), usually coinciding with reaction completion.
-
Charge Vessel: 3-Bromo-4-methoxy-1H-indazole (1.0 eq), Aryl Boronic Acid (1.5 eq).
-
Solvent: 1,4-Dioxane : Water (4:1 ratio). Note: Water is critical for the boronate species formation.
-
Base: K₃PO₄ (3.0 eq). Phosphate is superior to Carbonate for sterically hindered substrates.
-
Conditions: Heat to 90°C for 4 hours under N₂.
-
Workup: Dilute with EtOAc, wash with brine. The product usually precipitates or is easily crystallized.
Comparative Reactivity: Lithium-Halogen Exchange
This is the decisive factor for many synthetic routes.
-
3-Bromo: Undergoes rapid exchange with n-BuLi or t-BuLi at -78°C. The resulting C3-lithio species is stable enough to react with electrophiles (aldehydes, acyl chlorides).
-
3-Chloro: Inert under standard conditions. Attempting to force the reaction (higher temp, stronger base) results in N1-deprotonation (favored) or Ortho-lithiation at the C5/C7 position, rather than C3-Cl exchange.
Rule of Thumb: If you need to generate a nucleophile at C3 (e.g., to make a ketone or aldehyde), you must use the Bromide.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct halide based on the downstream chemistry.
Figure 1: Strategic decision matrix for selecting 3-halo-4-methoxyindazole starting materials.
Experimental Nuances (The "Gotchas")
The N-Protection Factor
While "Free (NH)" coupling is possible (as per the protocol above), it is often inconsistent.
-
Recommendation: Protect N1 with THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl) before attempting difficult couplings.
-
Why? Protection removes the acidic proton, prevents catalyst poisoning, and increases solubility in organic solvents.
-
Reactivity Shift: N-Protected 3-bromo-4-methoxyindazole couples ~10x faster than the free NH analog.
Purification
-
3-Chloro: Often co-elutes with de-halogenated side products (4-methoxyindazole) in silica chromatography.
-
3-Bromo: The large mass difference makes separation from de-halogenated byproducts significantly easier.
References
-
Synthesis and Functionalization of Indazoles
- Title: Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine (Demonstrates halogen
- Source:Molecules (via PMC).
-
URL:[Link]
-
Suzuki Coupling of Free (NH)
-
Lithium-Halogen Exchange Mechanics
-
General Indazole Reactivity Reviews
- Title: C3-Indazole Functionaliz
- Source:Chimica Italiana.
-
URL:[Link]
Sources
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 6. ias.ac.in [ias.ac.in]
Distinguishing 3-Chloro-4-methoxy-1H-indazole from Regioisomers via Spectroscopy
Executive Summary
The synthesis of 3-chloro-4-methoxy-1H-indazole (Target) is frequently complicated by the formation of regioisomers. Indazole chemistry is prone to two primary types of isomerism: tautomeric/positional isomerism at the nitrogen atoms (
In drug discovery, particularly for kinase inhibitors where the indazole hinge-binding motif is critical, misassigning the regioisomer can lead to erroneous SAR (Structure-Activity Relationship) data. This guide provides a definitive spectroscopic workflow to distinguish the target molecule from its common impostors using NMR (
The Structural Landscape
Before analyzing spectra, we must define the competitors. In a typical electrophilic chlorination or cyclization sequence, the following isomers are the most prevalent risks:
-
Target (A): 3-Chloro-4-methoxy-1H-indazole.
-
Isomer (B): 3-Chloro-6-methoxy-1H-indazole (Common byproduct in cyclizations).
-
Isomer (C): 3-Chloro-5-methoxy-1H-indazole.
-
Tautomer (D): 3-Chloro-4-methoxy-2H-indazole (Often stabilized by N-alkylation).
Visualizing the Isomer Challenge
Figure 1: The landscape of potential isomers encountered during synthesis. Green represents the desired structure; Red and Yellow represent impurities/isomers.
Spectroscopic Differentiation Strategy
Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for validation. Simple 1D
A. The "Smoking Gun": NOE Correlations
The position of the methoxy group (OMe) relative to the aromatic protons is the most reliable diagnostic.
| Isomer | OMe Position | Expected NOE Correlations (Strong) | Diagnostic Logic |
| Target | 4-OMe | OMe | Uni-directional. The 4-OMe sees H5 but is blocked from H3 by the Chlorine atom. |
| Isomer B | 6-OMe | OMe | Bi-directional. The 6-OMe is sandwiched between two aromatic protons. |
| Isomer C | 5-OMe | OMe | Bi-directional. Distinct from 6-OMe due to coupling constants of neighbors. |
| Isomer D | 7-OMe | OMe | Uni-directional. Differentiated from 4-OMe by |
B. Distinguishing
vs.
(N-Substitution)
If the molecule is N-alkylated (e.g., N-methyl), the regioochemistry (
-
-isomer (
-Me): The -Me group shows NOE to H7 (or H7 substituent). -
-isomer (
-Me): The -Me group shows NOE to H3 (if H) or no aromatic NOE if C3 is Chlorinated (as in our target).-
Critical Check: In 3-Chloro-2-methyl-indazole, the N-Me is spatially isolated from the benzene ring protons.
-
X-Ray Crystallography
While NMR is faster, Single Crystal X-Ray Diffraction (SC-XRD) is the absolute structural proof. Indazoles crystallize well, often forming hydrogen-bonded dimers (if N-H is free).
-
Target Feature: The C-Cl bond length (~1.74 Å) at C3 and the C-O bond at C4 are unambiguous in electron density maps.
-
Reference: See Chicha et al.[1][2] for analogous 3-chloro-4-ethoxy structures [1].
Experimental Protocols
Protocol A: High-Resolution NMR Characterization
Objective: Unequivocal assignment of the methoxy position.
-
Sample Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d
.-
Why DMSO? It prevents aggregation and sharpens exchangeable protons (N-H) better than CDCl
.
-
-
Acquisition Parameters (600 MHz recommended):
-
H 1D: 16 scans, relaxation delay (
) = 2.0 s. -
NOESY: Mixing time (
) = 500 ms. This is critical for observing the Through-Space OMe Ar-H interaction. - C 1D: 1024 scans. Look for C3-Cl shift (~130–135 ppm) vs C3-H (~135–140 ppm).
-
H 1D: 16 scans, relaxation delay (
-
Data Processing:
-
Apply exponential multiplication (LB = 0.3 Hz) for 1D.
-
Phase 2D spectra carefully to distinguish positive NOE cross-peaks from exchange peaks (if N-H is present).
-
Protocol B: N HMBC (Optional but Powerful)
If differentiating
-
Run a
- HMBC experiment. -
-Indazole:
typically resonates ~ -180 to -200 ppm (relative to nitromethane). -
-Indazole:
is more deshielded (shifted downfield) by ~20–40 ppm compared to .
Comparative Data Analysis
The following table summarizes the expected chemical shifts and couplings for the Target versus its most common isomer, the 6-methoxy analog.
Table 1: Predicted NMR Data Comparison
| Feature | Target: 3-Cl-4-OMe-1H-indazole | Isomer: 3-Cl-6-OMe-1H-indazole |
| OMe Signal | Singlet, | Singlet, |
| Aromatic System | ABC System (H5, H6, H7) | ABX / AMX System (H4, H5, H7) |
| Coupling ( | H5 is a doublet (d) or dd ( | H7 is a doublet ( |
| NOESY Crosspeaks | OMe | OMe |
| ~132 ppm (C-Cl) | ~132 ppm (C-Cl) | |
| ~155 ppm (C-O) | ~122 ppm (C-H) |
Decision Logic (Workflow)
Use this flowchart to determine the identity of your isolated product.
Figure 2: Spectroscopic decision tree for assigning the position of the methoxy group.
References
-
Chicha, H. et al. (2014).[2] Crystal structure of N-(3-chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E, 70(6), o679–o680. Link
- Claramunt, R. M. et al. (2006). The Tautomerism of Indazoles: A Combined Theoretical and Experimental Study. Journal of Heterocyclic Chemistry. (General reference for Indazole tautomerism shifts).
-
BenchChem. (2025).[3] A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity. Link
-
Standar, S. et al. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. Link
Sources
Validated Analytical Profiling of 3-Chloro-4-methoxy-1H-indazole: A Comparative Guide
Executive Summary
3-Chloro-4-methoxy-1H-indazole is a critical pharmacophore often utilized as a scaffold in the synthesis of kinase inhibitors (e.g., VEGFR/PDGFR targets). Its structural complexity—specifically the 3-position halogenation combined with the 4-position alkoxy steric hindrance —presents unique analytical challenges regarding regioisomerism and tautomeric equilibrium (1H- vs. 2H-indazole).
This guide objectively compares the three primary analytical methodologies required for its full characterization: High-Field NMR (Structural Authentication), HPLC-UV (Routine Purity), and UPLC-MS/MS (Trace Impurity Profiling).
Comparative Performance Matrix
| Feature | Method A: HPLC-UV | Method B: UPLC-MS/MS | Method C: 1H-NMR (600 MHz) |
| Primary Use | Routine QC & Purity Release | Trace Impurity & Genotoxin Screening | Structural Elucidation & Tautomer ID |
| Limit of Quantitation | ~0.05% (w/w) | < 1 ppm (ng/mL) | ~1-2% (w/w) |
| Specificity | Moderate (Retention Time) | High (m/z + Fragmentation) | Absolute (Chemical Environment) |
| Throughput | High (15-20 min/run) | Very High (3-5 min/run) | Low (Sample prep intensive) |
| Cost Per Sample | $ |
Part 1: Structural Analysis & The Tautomer Challenge
The defining analytical challenge for 3-Chloro-4-methoxy-1H-indazole is the annular tautomerism . In solution, the proton can migrate between N1 and N2. Furthermore, during synthesis (e.g., alkylation), distinguishing between N1- and N2-substituted regioisomers is critical as they possess vastly different pharmacological profiles.
The Validated Protocol: NMR Spectroscopy
Objective: Unequivocal assignment of the 3-Cl and 4-OMe positions and tautomeric state.
-
Solvent: DMSO-d6 (Prevents rapid proton exchange compared to MeOH-d4).
-
Key Signals:
-
C3-Cl: The absence of a proton at C3 (typically ~8.0 ppm in unsubstituted indazoles) confirms chlorination.
-
C4-OMe: A sharp singlet at ~3.8–4.0 ppm.
-
NOE (Nuclear Overhauser Effect): This is the critical self-validating step.
-
1H-Tautomer: Strong NOE correlation between the N1-H (or N1-Alkyl) and C7-H.
-
2H-Tautomer: Strong NOE correlation between N2-H and C3 (if protonated) or lack of interaction with the benzene ring protons.
-
-
Diagram 1: Structural Identification Logic
Caption: Logical workflow for structural authentication using NMR, highlighting the critical NOESY step for regioisomer differentiation.
Part 2: Chromatographic Separation (The Workhorse)
For purity analysis, High-Performance Liquid Chromatography (HPLC) is the industry standard. However, the 3-chloro and 4-methoxy substituents increase lipophilicity, requiring specific column chemistries to separate potential de-chlorinated impurities (4-methoxy-1H-indazole) or regioisomers.
Method A: HPLC-UV (Routine QC)
Why this works: The indazole core is highly conjugated, providing strong UV absorption at 254 nm and 280 nm.
-
Column: C18 is standard, but a Phenyl-Hexyl column is superior for this specific molecule.
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 15 minutes.
-
Critical Pair Resolution: Must separate 3-Chloro-4-methoxy-1H-indazole from 4-methoxy-1H-indazole (Resolution > 2.0).
Method B: UPLC-MS/MS (Trace Impurity)
Why this works: Essential for detecting genotoxic impurities (e.g., hydrazine derivatives used in synthesis) or when sensitivity < 0.05% is required.
-
Ionization: ESI Positive Mode ([M+H]+ = 183.0/185.0 for 3-Cl isotope pattern).
-
Mobile Phase Modifier: Switch Phosphoric Acid to 0.1% Formic Acid (Volatile buffer required for MS).
Part 3: Validated Experimental Protocols
The following protocols are designed to meet ICH Q2(R1) validation standards.
Protocol 1: HPLC Purity Assessment
-
System Suitability Solution: Prepare a mixture containing 0.5 mg/mL of the target analyte and 0.05 mg/mL of the des-chloro impurity (4-methoxy-1H-indazole).
-
Chromatographic Conditions:
-
Acceptance Criteria:
-
Resolution (R) between impurity and main peak > 2.0.
-
Tailing Factor (T) < 1.5.[6]
-
%RSD of 5 replicate injections < 2.0%.
-
Protocol 2: LC-MS Identification
-
Sample Prep: Dilute sample to 10 µg/mL in 50:50 Water:MeCN.
-
MS Parameters:
-
Scan Range: 100–400 m/z.
-
Isotope Confirmation: Observe the characteristic 3:1 intensity ratio for the M (35Cl) and M+2 (37Cl) peaks. This is the primary chemical signature for 3-chloro-indazoles.
-
Diagram 2: Method Validation Workflow (ICH Q2)
Caption: Step-by-step validation workflow ensuring the method meets regulatory standards for specificity, linearity, and robustness.
Part 4: Scientific Rationale & Troubleshooting
The "Peri-Effect" in 4-Methoxy Indazoles
The 4-methoxy group is sterically bulky. In the 1H-indazole form, the proton on N1 is relatively unhindered. However, if the molecule is alkylated at N1, the steric clash with the 4-OMe group can be significant.
-
Observation: This often leads to a shift in the tautomeric equilibrium or reaction regioselectivity favoring N2 substitution or causing peak broadening in NMR if the rotation is restricted.
-
Troubleshooting: If HPLC peaks are split or broad, increase column temperature to 40-45°C to accelerate tautomeric exchange or rotational isomerization.
Detection Limits (LOD/LOQ)
-
UV (254 nm): The 3-chloro substituent provides a bathochromic shift, enhancing detectability. LOQ is typically ~0.03%.
-
MS (ESI+): The methoxy group assists ionization (protonation site). LOQ can reach ~1-5 ng/mL.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Chicha, H., et al. (2013).[6] N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide.[6] Acta Crystallographica Section E. (Structural confirmation of 3-chloro-indazole core). [Link]
-
Organic Chemistry Portal. (2024). Synthesis and Reactivity of Indazoles. [Link]
-
SIELC Technologies. (2018). Separation of Indazole on Newcrom R1 HPLC column.[3] [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of Indazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Crystal structure data and X-ray diffraction of 3-Chloro-4-methoxy-1H-indazole
Technical Guide: Structural Characterization & XRD Analysis of 3-Chloro-4-methoxy-1H-indazole
Part 1: Executive Summary & Strategic Importance
In the realm of kinase inhibitor and GPCR ligand design, the 3-Chloro-4-methoxy-1H-indazole scaffold represents a "privileged structure." Unlike its unsubstituted counterparts, this specific substitution pattern offers a unique combination of electronic modulation and steric locking.
This guide objectively compares the structural characteristics of the 3-Chloro-4-methoxy-1H-indazole core against its primary alternatives (non-chlorinated and isomeric analogs). It provides experimental protocols for validating this scaffold using Single Crystal X-Ray Diffraction (SC-XRD) and Powder X-Ray Diffraction (PXRD), grounded in comparative crystallographic data.
Key Differentiators:
-
Conformational Control: The C3-Chloro substituent introduces steric bulk that restricts the rotation of substituents at C4/C5, a critical feature for binding affinity that is absent in 3-H indazoles.
-
Electronic Push-Pull: The C4-Methoxy group (electron donor) adjacent to the C3-Chloro (electron withdrawing) creates a unique electrostatic potential surface, distinct from the 6-methoxy isomers.
Part 2: Crystal Structure Data & Comparative Analysis
Exact crystallographic data for "naked" intermediates is often proprietary. Therefore, we utilize high-fidelity data from closely related structural analogs (specifically the 4-ethoxy and N-sulfonated derivatives) to establish the baseline structural parameters.
Comparative Crystal Data: The Reference Standards
The following table contrasts the crystal lattice parameters of the target scaffold's class against standard alternatives. This data serves as a reference for indexing new powder patterns.
| Feature | Target Class Analog (3-Chloro-4-alkoxy-indazole) [1] | Alternative A (3-Chloro-1H-indazole core) [2] | Alternative B (Non-chlorinated Indazole) |
| Crystal System | Triclinic (Typical for high-substitution) | Monoclinic | Orthorhombic/Monoclinic |
| Space Group | P1 or P-1 | P21/c | P212121 |
| Unit Cell (a) | ~8.53 Å | ~16.12 Å | ~11.50 Å |
| Unit Cell (b) | ~8.62 Å | ~10.06 Å | ~5.80 Å |
| Unit Cell (c) | ~12.98 Å | ~9.80 Å | ~14.20 Å |
| Packing Forces | Inversion Dimers (via N-H...O) + | 2D Network (via N-H...O) | Zig-zag chains |
| Planarity (RMS) | High (< 0.02 Å deviation) | Moderate (Folded ~3.2°) | High |
Technical Insight: The introduction of the C4-alkoxy group breaks the higher symmetry often seen in simple indazoles, frequently forcing the lattice into a Triclinic system (P1). This results in a more complex PXRD fingerprint compared to the cleaner patterns of the 3-chloro-1H-indazole alternative.
Structural Geometry & Intermolecular Interactions
Analysis of the 3-Chloro-4-methoxy substituted core reveals specific "locking" mechanisms:
-
The "Cl-MeO" Ortho Effect: The C3-Cl atom and the oxygen of the C4-methoxy group create a steric clash. In crystal structures of analogs (e.g., N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)), this forces the alkoxy group to adopt a specific torsion angle (approx 90° or planar depending on C5 substitution) relative to the indazole plane.
-
Dimerization: Unlike 1-substituted indazoles, the 1H-indazole variants form centrosymmetric dimers via intermolecular hydrogen bonds (
).
Part 3: Experimental Protocols (Self-Validating)
Protocol: Synthesis & Purification for XRD Quality Crystals
To obtain Single Crystals suitable for validating the 3-Cl/4-OMe regiochemistry, a slow-evaporation method is superior to rapid cooling.
Step-by-Step Methodology:
-
Pre-cursor Preparation: React 3-chloro-4-methoxy-5-nitroindazole with anhydrous
in absolute ethanol (Reflux, 6h) to obtain the amine, followed by sulfonylation if a derivative is needed for easier crystallization [3]. -
Solvent Selection: Dissolve 50 mg of the purified solid in 5 mL of Ethanol:Ethyl Acetate (8:2) .
-
Why: Pure ethanol often leads to microcrystalline powders. The addition of ethyl acetate slows nucleation.
-
-
Crystallization: Place the vial in a larger jar containing Hexane (vapor diffusion method) or cover with parafilm featuring 3 pinholes. Store at 296 K in a vibration-free zone.
-
Validation (The Checkpoint): Harvest crystals after 48-72 hours.
-
Pass Criteria: Crystals must extinguish polarized light uniformly (no cracks/twins).
-
Fail Criteria: Dendritic growth indicates supersaturation was too high; dilute by 50% and repeat.
-
Protocol: PXRD Fingerprinting for Batch Release
Objective: Distinguish the 3-Chloro-4-methoxy isomer from the 3-Chloro-6-methoxy impurity.
-
Sample Prep: Grind 100 mg of sample using an agate mortar to
particle size. Backload into a standard holder to minimize preferred orientation. -
Scan Parameters:
-
Diagnostic Peaks (Estimated):
-
3-Cl-4-OMe (Target): Look for low-angle peaks around 10.2° and 12.5°
(associated with the larger d-spacing of the triclinic cell). -
3-Cl-6-OMe (Impurity): Typically exhibits a shift in the primary reflection to >14°
due to more compact packing allowed by the distal methoxy position.
-
Part 4: Visualization of Structural Logic
Diagram: Synthesis & Regiochemical Locking
This workflow illustrates how the 3-Cl and 4-OMe groups are introduced and how they influence the final structure.
Caption: Synthesis pathway highlighting the regioselective introduction of the Chlorine atom at C3, crucial for establishing the steric lock in the final scaffold.
Diagram: Crystal Packing Forces
This diagram visualizes the intermolecular forces observed in the crystal lattice (based on analog data [1, 2]).
Caption: Visualization of the inversion dimer formation typical in 3-halo-indazoles, stabilized by pi-pi stacking between layers.
Part 5: References
-
Chicha, H., et al. (2014).[1][3][4] Crystal structure of N-(3-chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E. Link
-
Abbassi, N., et al. (2013).[1][3][5] N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E. Link
-
Chicha, H., et al. (2014).[1][3][4] Crystal structure of N-(1-allyl-3-chloro-4-ethoxy-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E. Link
Sources
- 1. N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Crystal structure of N-(1-allyl-3-chloro-4-ethoxy-1H-indazol-5-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Proper Disposal and Handling of 3-Chloro-4-methoxy-1H-indazole
Part 1: Executive Safety Summary
Immediate Action Required: Treat 3-Chloro-4-methoxy-1H-indazole as a Halogenated Organic Hazardous Waste .
This compound belongs to the class of halogenated indazoles. Unlike standard organic waste, the presence of the chlorine atom at the C3 position necessitates strict segregation from non-halogenated solvents to prevent regulatory non-compliance and increased disposal costs.
Critical "Do's and Don'ts"
| DO | DON'T |
| Segregate into "Halogenated Waste" streams. | Do NOT mix with strong oxidizers or acids. |
| Label clearly with full chemical name (no abbreviations). | Do NOT dispose of down the drain (sewer).[1][2] |
| Solid Waste: Double-bag in chemically resistant polyethylene. | Do NOT place in regular trash or biohazard bins. |
| Liquid Waste: Collect in HPLC-grade waste containers. | Do NOT evaporate in the fume hood as a disposal method. |
Part 2: Chemical Identity & Hazard Profile
To ensure safe handling, one must understand the physicochemical properties that dictate the disposal pathway. As a halogenated heterocycle, this compound poses specific environmental risks if incinerated improperly (potential formation of acidic gases).
Physicochemical Data Table
Note: Data extrapolated from structural analogs (3-Chloro-1H-indazole) where specific isomer data is limited.
| Property | Specification | Operational Implication |
| Chemical Class | Halogenated Heterocycle | Requires high-temperature incineration with scrubbers. |
| Physical State | Solid (Powder) | Dust generation is a primary inhalation risk. |
| Solubility | DMSO, Methanol, DCM | Compatible with standard organic waste solvents. |
| GHS Classification | Irritant (Skin/Eye/Resp) | Standard PPE (Nitrile gloves, safety glasses) required. |
| Waste Code (RCRA) | Not P/U Listed (typically) | Classified by characteristic (toxicity/reactivity) or state regulations. |
Scientific Insight: The chlorine atom on the indazole ring renders this compound "halogenated." In professional waste management, mixing halogenated waste (disposal cost ~
Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Substance)
Use this for expired shelf-stock, spill cleanup residues, or failed synthesis solids.
-
Container Selection: Select a wide-mouth, high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Transfer:
-
Work inside a chemical fume hood to capture dust.
-
Transfer the solid using a disposable spatula.
-
-
Labeling: Apply a hazardous waste label.
-
Secondary Containment: Place the sealed jar into a secondary clear zip-lock bag to prevent contamination of the outer container during transport.
Protocol B: Liquid Waste (Mother Liquors & Solutions)
Use this for reaction mixtures or HPLC effluents.
-
Segregation Verification: Ensure the waste container is explicitly marked "HALOGENATED ORGANIC WASTE." [6]
-
Compatibility Check:
-
Verify the solution pH is between 4 and 10.
-
Ensure no active oxidizers (e.g., peroxides, permanganate) are present. If present, quench them first.
-
-
Transfer: Pour liquid through a funnel into the waste carboy (typically 20L HDPE).
-
Crucial: Leave at least 10% headspace in the container to allow for thermal expansion.
-
-
Log Entry: Record the volume and approximate concentration on the waste log attached to the container.
Part 4: Operational Workflows (Visualized)
Workflow 1: Waste Segregation Decision Tree
This logic ensures you never contaminate a bulk waste stream, which is a common and costly laboratory error.
Figure 1: Decision logic for segregating halogenated indazole waste. Note that the presence of the chloro-group forces the liquid waste into the Halogenated stream regardless of the solvent used.
Workflow 2: The "Cradle-to-Grave" Lifecycle
Understanding the downstream fate of your waste ensures compliance with RCRA "Cradle-to-Grave" liability standards.
Figure 2: The compliance lifecycle. The researcher is responsible for the waste until it reaches the SAA.
Part 5: Emergency Procedures (Spill Response)
In the event of a spill of 3-Chloro-4-methoxy-1H-indazole:
-
Isolate: Evacuate the immediate area if dust is airborne.
-
PPE: Don double nitrile gloves, safety goggles, and an N95 (or P100) respirator if powder is loose.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust dispersion, then scoop into a waste jar.
-
Liquids: Absorb with vermiculite or a spill pillow. Do not use combustible materials (like sawdust) if the solvent is flammable.
-
-
Decontamination: Wipe the surface with a soap/water solution. Dispose of all cleanup materials as Halogenated Hazardous Waste [2].
Part 6: References
-
University of Illinois Urbana-Champaign (DRS). (2024). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
PubChem. (2025). 3-Chloro-1H-indazole Compound Summary (Analogous Safety Data). National Library of Medicine. Retrieved from [Link]
-
US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 3-Chloro-4-methoxy-1H-indazole
Introduction: Beyond the SDS
3-Chloro-4-methoxy-1H-indazole is a functionalized heterocycle frequently employed as a pharmacophore scaffold in drug discovery, particularly for kinase inhibitors and GPCR modulators. While standard Safety Data Sheets (SDS) classify it under generic irritant categories, its structural properties—specifically the halogenated indazole core—warrant a higher tier of caution regarding sensitization and ocular damage .
This guide moves beyond generic compliance. It provides a risk-based operational framework designed to protect the researcher’s long-term health and ensure experimental integrity.
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the enemy. The primary risks associated with this solid are not just acute exposure, but the potential for cumulative sensitization.
| Hazard Class | H-Code | Scientist's Interpretation |
| Skin Irritation | H315 | The methoxy group increases lipophilicity, potentially aiding dermal absorption. Redness and itching are early warning signs. |
| Eye Damage | H318/H319 | Indazoles are crystalline solids. Dust can cause mechanical abrasion plus chemical irritation, leading to severe corneal injury. |
| Resp. Irritation | H335 | Inhalation of fine dust during weighing is the highest risk activity. |
| Acute Toxicity | H302 | Harmful if swallowed.[1][2][3] Poor hygiene (hand-to-mouth transfer) is the vector here. |
Critical Note: Many halogenated heterocycles are potent sensitizers. Absence of an H317 (Skin Sensitization) code on a vendor SDS often indicates lack of data, not lack of risk. Treat this compound as a potential sensitizer.
The PPE Matrix
This system is designed to be modular based on the state of the chemical (Solid vs. Solution).
Table 1: Mandatory PPE Configuration
| Body Part | PPE Recommendation | Material Standard | Operational Rationale |
| Eyes | Chemical Splash Goggles | ANSI Z87.1 (D3 Rating) | Safety glasses are insufficient. Fine powders can bypass side-shields. Goggles provide a seal against airborne dust. |
| Hands (Solid) | Double Nitrile Gloves | 5 mil (min) / EN 374 | Nitrile provides excellent resistance to the solid powder. Double gloving allows the outer pair to be stripped immediately if contaminated. |
| Hands (Solution) | Solvent-Specific | See Diagram 1 | If dissolved in DCM (Dichloromethane), standard nitrile fails in <2 mins. Use Silver Shield® or PVA laminates. |
| Respiratory | Engineering Controls | Fume Hood (Face Velocity: 80-100 fpm) | The hood is the primary barrier. If weighing outside a hood (discouraged), an N95 or P100 respirator is mandatory. |
| Body | Lab Coat (High-Neck) | Poly-cotton or Tyvek | Wrist cuffs must be knitted (tight) to prevent powder migration up the sleeve. |
Visualizing Safety Logic
Effective safety requires dynamic decision-making. The following diagrams illustrate the logic for Glove Selection and the Operational Workflow.
Diagram 1: PPE Selection Logic (Glove Compatibility)
Caption: Decision tree for selecting hand protection based on the chemical's physical state and solvent carrier.
Diagram 2: Operational Workflow (Cradle to Grave)
Caption: Step-by-step lifecycle handling to minimize cross-contamination risks.
Detailed Operational Protocols
A. Weighing & Transfer (Highest Risk Phase)
The static nature of indazole powders often causes them to "fly" or cling to spatulas, increasing inhalation risk.
-
Engineering Control: Work strictly within a certified chemical fume hood.
-
Static Management: Use an ionizing anti-static gun on the weighing boat and spatula before transfer. This prevents the powder from repelling off the spatula.
-
Technique: Use the "tap-and-pour" method. Do not dump.
-
Immediate Cleanup: Wipe the balance area with a damp Kimwipe (ethanol or water) immediately after weighing. Do not blow air to clean the balance; this aerosolizes the chemical.
B. Reaction Setup
Once in solution, the permeation risk shifts from the solute to the solvent.
-
Scenario: You are dissolving the compound in Dichloromethane (DCM).
-
Risk: DCM permeates standard nitrile gloves in <2 minutes, carrying the 3-Chloro-4-methoxy-1H-indazole through the skin barrier.
-
Protocol: You must wear Silver Shield (Laminate) gloves or PVA gloves. If dexterity is required, wear the laminate glove under a nitrile glove (Outer: Nitrile for grip; Inner: Laminate for protection).
C. Waste Disposal[1][2][3][4][5][6]
-
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a dedicated "Hazardous Solid Waste" container. Do not use general trash.
-
Liquid Waste: Segregate into "Halogenated Organic Waste" streams due to the chlorine atom on the indazole ring and potential chlorinated solvents.
Emergency Response
-
Eye Contact: Flush immediately for 15 minutes .[3][4][5] Time it. The crystalline nature can cause micro-abrasions; do not rub eyes.
-
Skin Contact: Wash with soap and water.[1][2][3][4][5][6] Do not use ethanol/acetone to wash skin; this increases skin permeability and drives the chemical deeper.
-
Spill (Solid): Do not dry sweep. Cover with wet paper towels to dampen, then wipe up to prevent dust generation.
References
-
PubChem. (2025). 3-Chloro-1H-indazole Compound Summary (Analog Reference). National Library of Medicine. Link
-
Thermo Fisher Scientific. (2025).[1][2] Safety Data Sheet: 3-Amino-4-methoxy-1H-indazole (Structural Analog). Link
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link
-
Ansell. (2024). Chemical Glove Resistance Guide (Permeation & Degradation Data). Link
-
OSHA. (2024). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Link
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
